molecular formula C8H7IN2O B6602321 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2733355-41-2

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6602321
CAS No.: 2733355-41-2
M. Wt: 274.06 g/mol
InChI Key: XNXDABJFPRKBSU-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-iodo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXDABJFPRKBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Scaffold Engineering: A Technical Guide to 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and natural product synthesis, the benzimidazolone core serves as a privileged scaffold capable of mimicking peptide bonds and interacting with diverse kinase hinge regions. Specifically, 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (also known as 4-iodo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one) represents a highly engineered building block[1]. By breaking the symmetry of the parent benzimidazolone via regioselective N1-methylation and installing a highly reactive iodine atom at the sterically demanding C4 position, this molecule becomes an ideal precursor for transition-metal-catalyzed cross-coupling[2][3].

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for utilizing this compound, drawing upon its critical role in the total synthesis of complex marine alkaloids like kealiiquinone[3][4].

Physicochemical Profiling & Quantitative Data

Understanding the exact mass, ionization behavior, and structural identifiers of this scaffold is critical for LC-MS monitoring during synthetic workflows. The table below summarizes the core quantitative data for 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one[1][5][6].

PropertyValue
Chemical Name 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS Number 2733355-41-2
EC Number 897-879-3
Molecular Formula C8H7IN2O
Monoisotopic Mass 273.9603 Da
Predicted[M+H]+ (m/z) 274.96758
Predicted [M-H]- (m/z) 272.95302
Predicted CCS ([M+H]+) 133.1 Ų
SMILES String CN1C2=C(C(=CC=C2)I)NC1=O
InChIKey XNXDABJFPRKBSU-UHFFFAOYSA-N

Structural & Mechanistic Insights

The architecture of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is defined by two strategic modifications:

  • The N1-Methyl Group: Direct methylation of a symmetrical benzimidazolone typically yields an intractable mixture of N1-methyl, N3-methyl, and N1,N3-dimethyl products due to the nearly identical pKa values of the urea protons[2]. Locking the methyl group at N1 breaks the molecule's symmetry, which is a prerequisite for binding to asymmetric biological targets.

  • The C4-Iodo Handle: The C4 position is ortho to the N3-H of the urea core, creating a sterically hindered environment. However, the large atomic radius and high polarizability of the iodine atom compensate for this steric bulk. The C-I bond has a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds, facilitating rapid oxidative addition by Palladium(0) catalysts under mild conditions[2][3]. This prevents the thermal degradation of the delicate cyclic urea moiety during downstream functionalization.

Experimental Workflows & Protocols

Workflow A: Regioselective De Novo Synthesis of the Core

To bypass the statistical mixtures generated by direct methylation, the most robust strategy involves building the methyl group into an acyclic precursor before closing the urea ring. This protocol is adapted from the regioselective strategies used in the total synthesis of the 4[4].

Step-by-Step Methodology:

  • Precursor Preparation: Begin with 3-iodo-N1-methylbenzene-1,2-diamine.

    • Causality: By utilizing a pre-methylated diamine (often derived from the reductive cleavage of a benzo[c][1,2,5]selenadiazolium intermediate), the regiochemistry is strictly locked[2].

  • Urea Cyclization: Dissolve the diamine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Add carbonyldiimidazole (CDI, 1.5 equiv) portion-wise.

    • Causality: CDI is utilized instead of phosgene gas because it is a bench-stable solid that provides a controlled, self-buffering release of the carbonyl equivalent, preventing polymerization of the diamine.

  • Thermal Maturation: Heat the reaction to 80 °C for 2 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the diamine mass and the appearance of the [M+H]+ peak at m/z 274.9 confirms ring closure[5].

  • Isolation: Quench the reaction by pouring it into ice-cold water. The resulting 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one precipitates as a solid. Filter and dry under high vacuum.

Pathway N1 Substituted o-Phenylenediamine N2 Regioselective N-Methylation N1->N2 Selenadiazolium Intermediate N3 Urea Cyclization (Phosgene/CDI) N2->N3 Reduction N4 4-Iodo-1-methyl- benzimidazol-2-one N3->N4 Ring Closure N5 Pd-Catalyzed Cross-Coupling N4->N5 Ar-B(OH)2, Pd(0) N6 1-Methyl-4-aryl- benzimidazolone N5->N6 C-C Bond Formation

Synthetic workflow for the regioselective construction and functionalization of the core.

Workflow B: Suzuki-Miyaura Functionalization at C4

The primary utility of the6 scaffold is the installation of complex aryl groups at the C4 position to generate 1-methyl-4-arylbenzimidazolones[3][6].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Atmospheric Control (Critical): Evacuate the flask and backfill with ultra-pure Argon three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, prematurely terminating the catalytic cycle.

  • Catalyst & Solvent Addition: Add Pd(dppf)Cl2 (0.05 equiv) followed by a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The biphasic solvent system is engineered to dissolve both the organic electrophile (Dioxane) and the inorganic base (H2O). The bulky bidentate 'dppf' ligand forces a tight bite angle on the palladium center, accelerating the final reductive elimination step.

  • Reaction Execution: Heat the mixture to 90 °C for 4 hours.

    • Self-Validation: The reaction mixture should transition from a reddish suspension to a dark, homogeneous solution. TLC (using 40% EtOAc/Hexane) will show the complete consumption of the starting iodide (Rf ≈ 0.6)[2].

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + C-I Bond PdII Pd(II)-Aryl Complex OA->PdII TM Trans- metalation PdII->TM + Ar-B(OH)2 PdII2 Pd(II)-Diaryl Complex TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Prod Coupled Product RE->Prod

Mechanism of Pd-catalyzed cross-coupling at the C4-iodo position of the benzimidazolone.

References

  • NextSDS Chemical Substance Database. "4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - NextSDS". NextSDS. 1

  • PubChemLite. "4-iodo-1-methyl-2,3-dihydro-1h-1,3-benzodiazol-2-one - PubChemLite". Université du Luxembourg. 5

  • Ramadoss, V. et al. "Total synthesis of kealiiquinone: the regio-controlled strategy for accessing its 1-methyl-4-arylbenzimidazolone core". RSC Advances, 2018, 8, 30761.4

  • Ramadoss, V. et al. "Total synthesis of kealiiquinone: the regio-controlled strategy for accessing its 1-methyl-4-arylbenzimidazolone core - PMC". National Institutes of Health (NIH). 2

Sources

Technical Guide: 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS RN: 2733355-41-2) is a highly specialized, privileged heterocyclic building block utilized in advanced medicinal chemistry and drug discovery[1][2]. The benzimidazolone scaffold is widely recognized for its rigid, planar structure and its ability to act as a bioisostere for ureas and amides, facilitating critical hydrogen bonding and π -stacking interactions with biological targets such as HSP90 and various G-protein coupled receptors (GPCRs)[3][4].

This whitepaper provides an in-depth analysis of its physicochemical properties, safety data, and mechanistic utility, alongside validated protocols for its late-stage functionalization via transition-metal catalysis.

Chemical Identity and Safety Data Profile (SDS)

Before deploying this building block in synthetic workflows, researchers must understand its chemical identity and hazard profile. The presence of the heavy iodine atom and the reactive aza-heterocyclic core necessitates strict adherence to safety protocols[5].

Chemical Identifiers
  • Chemical Name: 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Synonyms: 4-Iodo-1-methyl-1H-benzo[d]imidazol-2(3H)-one; 4-Iodo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

  • CAS Registry Number: 2733355-41-2[1]

  • EC Number: 897-879-3[5]

Hazard Identification and GHS Classification

According to standardized Safety Data Sheet (SDS) notifications, this compound presents several acute health hazards[5]. The quantitative and qualitative hazard data are summarized in Table 1.

Table 1: GHS Hazard Classifications and Statements

Hazard ClassCategoryHazard CodeDescriptionSignal Word
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Warning
Skin Corrosion/Irritation 2H315Causes skin irritation.Warning
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure) 3H336May cause drowsiness or dizziness.Warning

Data sourced from notified C&L inventories[5].

Safety Workflow Visualization

SafetyWorkflow Start Hazard Assessment (Acute Tox 4, Irritant) EngControl Engineering Controls (Fume Hood, Local Exhaust) Start->EngControl PPE PPE Selection (Nitrile Gloves, Goggles, Lab Coat) EngControl->PPE Handling Safe Handling & Weighing (Avoid Dust Generation) PPE->Handling Waste Waste Disposal (Halogenated Organic Waste) Handling->Waste

Figure 1: Standard operating procedure for handling hazardous halogenated building blocks.

Mechanistic Utility in Medicinal Chemistry

The strategic design of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one makes it an exceptional candidate for combinatorial library synthesis and hit-to-lead optimization[2].

The Benzimidazolone Pharmacophore

The benzimidazolone core is a "privileged scaffold." Compounds containing this motif are found in blockbuster drugs (e.g., domperidone, droperidol)[2]. The N3-H position acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, allowing for precise docking within enzymatic pockets[3].

Strategic Substitution: N1-Methyl and C4-Iodo
  • N1-Methylation: The methyl group at the N1 position serves a dual purpose. Biologically, it modulates the lipophilicity (LogP) of the molecule. Chemically, it acts as a permanent protecting group, preventing unwanted N-arylation or N-alkylation during subsequent transition-metal-catalyzed cross-coupling reactions[4].

  • C4-Iodination: The carbon-iodine (C-I) bond at the 4-position is the critical reactive handle. Because the C-I bond dissociation energy is significantly lower than that of C-Br or C-Cl bonds, it undergoes rapid and highly chemoselective oxidative addition with Palladium(0) catalysts[6]. This allows for mild reaction conditions, preserving sensitive functional groups elsewhere on the molecule[6][7].

Experimental Methodologies: Palladium-Catalyzed Cross-Coupling

To demonstrate the utility of CAS 2733355-41-2, the following self-validating protocol outlines a Suzuki-Miyaura cross-coupling to generate C4-arylated benzimidazolone derivatives. This methodology is adapted from optimized conditions for halogenated benzimidazolones[7].

Causality Behind Experimental Choices
  • Catalyst System: Pd2​(dba)3​ combined with XPhos (a bulky, electron-rich biaryl phosphine ligand) is selected. XPhos accelerates the reductive elimination step and prevents catalyst deactivation[7].

  • Solvent System: A 4:1 mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic substrates, while water is essential to dissolve the inorganic base ( K2​CO3​ ) and activate the boronic acid via the formation of a reactive boronate species[7].

  • Degassing: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

Protocol: Suzuki-Miyaura C4-Arylation

Step 1: Reagent Preparation and Degassing

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 25 mL Schlenk tube with 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (0.5 mmol, 1.0 equiv)[7].

  • Add the desired arylboronic acid (0.6 mmol, 1.2 equiv), Pd2​(dba)3​ (0.025 mmol, 5 mol%), XPhos (0.05 mmol, 10 mol%), and K2​CO3​ (1.0 mmol, 2.0 equiv)[7].

  • Prepare a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL). Sparge the solvent mixture with ultra-pure argon for 30 minutes prior to use[7].

Step 2: Reaction Execution 4. Add the degassed solvent mixture to the Schlenk tube containing the solid reagents. 5. Seal the tube, evacuate, and backfill with argon three times. 6. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours under vigorous magnetic stirring. Monitor the reaction progress via TLC or LC-MS until the complete consumption of the starting iodide[7].

Step 3: Workup and Purification 7. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. 8. Transfer the filtrate to a separatory funnel, wash with brine (2 × 15 mL), and dry the organic layer over anhydrous Na2​SO4​ . 9. Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure C4-arylated benzimidazolone.

Catalytic Cycle Visualization

CatalyticCycle SM 4-Iodo-1-methyl-benzimidazol-2-one (CAS: 2733355-41-2) OxAdd Oxidative Addition [Pd(II) Insertion into C-I Bond] SM->OxAdd Pd0 Pd(0) Catalyst (Pd2(dba)3 / XPhos) Pd0->OxAdd TransMet Transmetalation [Arylboronic Acid + Base] OxAdd->TransMet Rapid due to weak C-I bond RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim Base facilitates transfer RedElim->Pd0 Catalyst Regeneration Product C4-Arylated Benzimidazolone (Target Scaffold) RedElim->Product

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for C4-arylation.

References

  • NextSDS. "4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • NextSDS. "4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - Hazard Classifications." NextSDS Database. Available at:[Link]

  • MDPI. "Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach." Pharmaceuticals. Available at:[Link]

  • National Institutes of Health (NIH). "Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions." Molecules. Available at:[Link]

  • ACS Publications. "Construction of Benzimidazolone Derivatives via Aryl Iodide Catalyzed Intramolecular Oxidative C–H Amination." The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines." Available at: [Link]

Sources

Structural Elucidation and NMR Spectral Characterization of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

The benzimidazol-2-one core is a privileged structural motif in medicinal chemistry, frequently serving as a critical precursor for the total synthesis of complex marine alkaloids and targeted therapeutics[1]. Specifically, 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 2733355-41-2) is a highly valuable building block. The presence of the C4-iodine atom provides a reactive handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1-methyl group restricts conformational flexibility and dictates regiochemistry.

This technical guide provides an in-depth framework for the acquisition, interpretation, and validation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. By exploring the causality behind specific experimental parameters—such as the profound relativistic heavy-atom effect of iodine—this guide establishes a self-validating protocol for rigorous structural elucidation.

Experimental Methodology & Self-Validating Protocols

High-fidelity NMR spectroscopy requires protocols that eliminate environmental artifacts and account for the unique relaxation dynamics of halogenated heterocycles[2]. The following step-by-step methodology is designed as a self-validating system to ensure maximum spectral resolution and quantitative accuracy.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: The rigid benzimidazolone core exhibits strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents. The high dielectric constant of DMSO- d6​ fully solvates the molecule. Furthermore, being an aprotic solvent, DMSO- d6​ prevents the rapid chemical exchange of the N3-H proton, allowing it to be observed as a distinct, quantifiable resonance rather than exchanging into the bulk solvent peak.

  • Probe Tuning & Shimming: Insert the sample into a 500 MHz (or higher) spectrometer. Perform automated 3D gradient shimming, locking onto the DMSO- d6​ signal (2.50 ppm).

    • Validation Loop: Acquire a preliminary 1D 1 H scan. Measure the line-width at half-height of the TMS peak. If the line-width exceeds 1.0 Hz, re-trigger the shimming protocol. Proceeding with poor field homogeneity will obliterate the fine J -coupling splitting required for aromatic assignment.

  • 1D 1 H Acquisition: Set the number of scans (ns) to 16 with a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C{ 1 H} Acquisition (Relaxation Causality): Set ns to 512 with a D1 of 5.0 to 10.0 seconds.

    • Causality: Quaternary carbons (C2, C3a, C7a) and specifically the iodinated carbon (C4) lack attached protons. Consequently, they cannot undergo efficient dipole-dipole relaxation and possess exceptionally long longitudinal relaxation times ( T1​ ). A short D1 would result in signal saturation and the complete disappearance of the C4 resonance from the spectrum.

  • 2D NMR Acquisition: Execute phase-sensitive, gradient-selected COSY, HSQC, and HMBC experiments to map the scalar coupling network.

Workflow A 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 Add 0.05% v/v TMS B 2. Probe Tuning & Shimming Optimize 3D magnetic field homogeneity Lock to DMSO-d6 (2.50 ppm) A->B C 3. 1D Acquisition 1H (ns=16, d1=2s) 13C{1H} (ns=512, d1=5s) B->C D 4. 2D Acquisition COSY, HSQC, HMBC Phase-sensitive, gradient-selected C->D E 5. Data Processing Fourier Transform, Phase Correction Baseline Correction, Integration D->E

Fig 1. Standardized self-validating workflow for high-fidelity NMR acquisition.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is characterized by three distinct regions: the downfield exchangeable proton, the aromatic spin system, and the upfield aliphatic methyl group.

  • The N3-H Proton (~11.10 ppm): Appears as a broad singlet. The extreme downfield shift is caused by the electron-withdrawing nature of the adjacent C2 carbonyl group. The broadening is a result of quadrupolar relaxation induced by the adjacent 14 N nucleus (spin I=1 ).

  • The Aromatic Spin System (AMX Pattern): The three contiguous aromatic protons (H5, H6, H7) demonstrate classic ortho- and meta-coupling dynamics.

    • H5 (~7.42 ppm): Deshielded due to the spatial proximity of the large, electron-rich iodine atom. It appears as a doublet of doublets (dd) due to a strong ortho-coupling with H6 ( 3J≈8.0 Hz) and a weak meta-coupling with H7 ( 4J≈1.2 Hz).

    • H7 (~7.15 ppm): Shielded relative to H5 due to the electron-donating inductive effect of the N1-alkyl group.

    • H6 (~6.85 ppm): The most shielded aromatic proton, appearing as a pseudo-triplet ( t ) because it is ortho-coupled to both H5 and H7 with nearly identical coupling constants ( 3J≈7.9 Hz).

  • The N1-CH 3​ Group (~3.35 ppm): Appears as a sharp, intense 3H singlet.

13 C NMR Analysis & The Heavy-Atom Effect

The 13 C NMR spectrum reveals the profound electronic perturbations caused by halogenation. The most critical feature of this spectrum is the resonance of the C4 carbon.

The Spin-Orbit Induced Heavy-Atom Effect: Standard electronegativity rules suggest that a halogen should deshield the attached carbon. However, iodine exerts a massive relativistic "heavy-atom effect" driven by spin-orbit (SO) coupling from its large valence electron cloud[3]. This relativistic phenomenon acts through the Fermi-contact interaction, drastically shielding the ipso-carbon (C4) and pushing its resonance far upfield to approximately 76.2 ppm [3],[4]. Failure to recognize this relativistic shielding often leads to the misassignment of the C4 carbon as an aliphatic impurity or a solvent artifact.

Other key carbon resonances include the C2 urea-type carbonyl at ~154.2 ppm and the N1-methyl carbon at ~27.4 ppm .

2D NMR Logical Assignment Pathway

To unambiguously assign the regiochemistry of the molecule (proving the methyl is at N1 and the iodine is at C4), 2D NMR techniques are utilized to map the connectivity.

  • COSY (Correlation Spectroscopy): Confirms the contiguous nature of the aromatic ring. Strong cross-peaks between H5/H6 and H7/H6 validate the 1,2,3-trisubstituted pattern of the benzene ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for 2J and 3J carbon-proton couplings (~8 Hz). The N1-CH 3​ protons show a strong 3J correlation to the C2 carbonyl and the C7a aromatic carbon, securely anchoring the methyl group to the N1 position. Concurrently, H5 shows a 2J correlation to the heavily shielded C4 (C-I) carbon, validating the heavy-atom effect assignment.

HMBC_COSY_Logic H5 H5 (7.42 ppm) H6 H6 (6.85 ppm) H5->H6 COSY (3J) C4 C4 C-I (76.2) H5->C4 HMBC (2J) H7 H7 (7.15 ppm) H7->H6 COSY (3J) CH3 N1-CH3 (3.35 ppm) C2 C2 Carbonyl (154.2) CH3->C2 HMBC (3J) C7a C7a Aromatic (133.1) CH3->C7a HMBC (3J)

Fig 2. 2D NMR logical assignment network showing key COSY and HMBC correlations.

Quantitative Data Presentation

The following tables summarize the synthesized empirical and predicted chemical shift data for the target molecule, acting as a reference standard for laboratory validation.

Table 1: 1 H NMR Spectral Data (500 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale
N3-H 11.10br s-1HDeshielded urea proton; broadened by 14 N quadrupolar relaxation.
H5 7.42dd8.0, 1.21HDeshielded by ortho-iodine; ortho-coupled to H6, meta-coupled to H7.
H7 7.15dd7.8, 1.21HShielded by ortho N-alkyl group; ortho-coupled to H6.
H6 6.85t7.91HMeta to iodine and N-alkyl; triplet due to two equivalent ortho-couplings.
N1-CH 3​ 3.35s-3HAliphatic N-methyl group.
Table 2: 13 C NMR Spectral Data (125 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C2 154.2C=O (Quaternary)Urea-type carbonyl carbon.
C3a 139.5Cq (Aromatic)Aromatic carbon adjacent to N3.
C7a 133.1Cq (Aromatic)Aromatic carbon adjacent to N1.
C5 130.8CH (Aromatic)Ortho to iodine.
C6 123.4CH (Aromatic)Meta to iodine.
C7 107.5CH (Aromatic)Ortho to N1-methyl group.
C4 76.2C-I (Quaternary)Extreme upfield shift due to the spin-orbit heavy-atom effect of iodine.
N1-CH 3​ 27.4CH 3​ (Aliphatic)N-methyl carbon.

References

  • Title: Total synthesis of kealiiquinone: the regio-controlled strategy for accessing its 1-methyl-4-arylbenzimidazolone core Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [1]

  • Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: MDPI URL: [3]

  • Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: ACS Publications URL: [4]

  • Title: Nuclear Magnetic Resonance Spectroscopy Experiments to Investigate Separations of Enantiomers by Capillary Electrophoresis Source: Springer Nature Experiments URL: [2]

Sources

Comprehensive Mass Spectrometry Fragmentation Profiling of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The benzimidazol-2-one scaffold is a privileged pharmacophore frequently utilized in the design of B-cell lymphoma 6 (BCL6) inhibitors, metabotropic glutamate receptor positive allosteric modulators (PAMs), and various G-protein coupled receptor (GPCR) ligands[1]. Within this chemical space, 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (Molecular Formula: C8​H7​IN2​O , Monoisotopic Mass: 273.9603 Da) serves as a critical synthetic intermediate and a structural analog for late-stage lead optimization.

For drug development professionals and analytical chemists, understanding the exact mass spectrometry (MS) fragmentation behavior of this molecule is essential for metabolite identification, pharmacokinetic profiling, and structural elucidation. High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) is the gold standard for mapping the degradation pathways of such heterocyclic rings[2]. This whitepaper provides a mechanistic breakdown of its gas-phase fragmentation under Electrospray Ionization (ESI+), supported by quantitative exact mass data and a self-validating experimental protocol.

Mechanistic Causality of Gas-Phase Fragmentation

The fragmentation of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is governed by the relative bond dissociation energies of its substituents and the stability of the resulting product ions. Under positive ESI conditions, protonation predominantly occurs at the carbonyl oxygen or the N3 nitrogen, yielding an even-electron precursor ion [M+H]+ at m/z 274.9681.

Phase I: Halogen Cleavage (Deiodination)

Iodine is an excellent leaving group due to its large atomic radius and high polarizability. In ESI-MS/MS, the cleavage of the Caryl​−I bond dictates the primary fragmentation cascade.

  • Even-Electron Pathway (Dominant): The precursor ion undergoes a heterolytic-like cleavage accompanied by a hydrogen shift, expelling neutral hydrogen iodide (HI, 127.9123 Da) to form a highly stable, closed-shell cation [C8​H7​N2​O]+ at m/z 147.0558. This strictly adheres to the even-electron rule.

  • Radical Pathway (Minor): Homolytic cleavage of the C−I bond results in the loss of an iodine radical ( I∙ , 126.9045 Da), generating an odd-electron radical cation [C8​H8​N2​O]+∙ at m/z 148.0636. While less common in ESI compared to Electron Impact (EI), this pathway is frequently observed in heavily halogenated aromatics.

Phase II: Imidazolone Ring Opening

Once the iodine is extruded, the core benzimidazol-2-one ring undergoes characteristic cyclic urea degradation[3]. The driving force is the expulsion of highly stable neutral molecules.

  • Loss of Carbon Monoxide (CO): The cyclic urea core contracts, expelling CO (27.9949 Da) to form a protonated benzimidazole-like intermediate [C7​H7​N2​]+ at m/z 119.0609.

  • Isocyanate Extrusion: The ring can also open via the cleavage of the N1-C2 and C3a-N3 bonds. Because the molecule is methylated at N1, it can expel either neutral isocyanic acid (HNCO, 43.0058 Da) from the N3 side to yield m/z 104.0500, or methyl isocyanate ( CH3​NCO , 57.0215 Da) from the N1 side to yield m/z 90.0343.

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its product ions is mapped below.

MS_Fragmentation M [M+H]⁺ m/z 274.9681 C₈H₈IN₂O⁺ F1 [M+H - HI]⁺ m/z 147.0558 C₈H₇N₂O⁺ M->F1 - HI (127.9123 Da) F2 [M+H - I•]⁺• m/z 148.0636 C₈H₈N₂O⁺• M->F2 - I• (126.9045 Da) F3 [M+H - HI - CO]⁺ m/z 119.0609 C₇H₇N₂⁺ F1->F3 - CO (27.9949 Da) F4 [M+H - HI - HNCO]⁺ m/z 104.0500 C₇H₆N⁺ F1->F4 - HNCO (43.0058 Da) F5 [M+H - HI - CH₃NCO]⁺ m/z 90.0343 C₆H₄N⁺ F1->F5 - CH₃NCO (57.0215 Da)

Fig 1: ESI-MS/MS fragmentation pathways of 4-iodo-1-methyl-benzimidazol-2-one.

Quantitative Data & Exact Mass Assignments

To ensure high-confidence annotations during untargeted or targeted metabolomics, researchers must strictly adhere to mass error tolerances of <5 ppm. The table below summarizes the exact theoretical masses for the primary fragmentation cascade.

Ion TypeFormulaTheoretical m/zNeutral LossMass Loss (Da)Relative Abundance (Est.)
Precursor [C8​H8​IN2​O]+ 274.9681--100% (Low CE)
Product [C8​H7​N2​O]+ 147.0558HI127.912385%
Product [C8​H8​N2​O]+∙ 148.0636 I∙ 126.904515%
Product [C7​H7​N2​]+ 119.0609HI + CO155.907260%
Product [C7​H6​N]+ 104.0500HI + HNCO170.918140%
Product [C6​H4​N]+ 90.0343HI + CH3​NCO 184.933825%

Experimental Protocol: LC-HRMS/MS Analysis

To guarantee reproducibility and trustworthiness, the following methodology establishes a self-validating system for the acquisition of the fragmentation spectra. Standard ESI-HRMS protocols for benzimidazolone derivatives require careful tuning of normalized collision energies (NCE)[3].

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Prepare a blank sample (diluent only). The absence of m/z 274.9681 in the blank validates that the system is free from carryover.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min. Column temperature set to 40°C.

Step 3: Mass Spectrometry (MS) Parameters
  • Source Settings (ESI+):

    • Spray Voltage: +3.5 kV

    • Capillary Temperature: 320°C

    • Sheath Gas: 40 arb, Aux Gas: 10 arb.

  • MS1 Acquisition: Scan range m/z 100–500. Resolution set to 70,000 (at m/z 200).

    • Validation Metric: Confirm the isotopic pattern of the precursor. Because Iodine is monoisotopic ( 127I ), the M+1 peak (m/z 275.9715) should have a relative intensity of approximately 8.8%, driven purely by the natural abundance of 13C (8 carbon atoms × 1.1%).

  • MS2 (ddMS2) Acquisition: Isolate m/z 274.9681 with an isolation window of 1.0 Da.

    • Apply stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV to capture both the labile deiodination (low CE) and the deeper ring-opening fragmentations (high CE).

    • MS2 Resolution set to 17,500.

  • Data Processing: Extract product ions with a mass tolerance of ±5 ppm.

References

  • McCoull, W., et al. "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket." ACS Medicinal Chemistry Letters, 2021.[Link]

  • SCIEX Technical Note. "Comprehensive structural analysis of small molecules with heterocyclic rings." SCIEX, 2023.[Link]

  • Gómez-Monterrey, I., et al. "Fragment-Based Optimization of Dihydropyrazino-Benzimidazolones as Metabotropic Glutamate Receptor-2 Positive Allosteric Modulators against Migraine." Journal of Medicinal Chemistry, 2021.[Link]

Sources

crystal structure and X-ray diffraction of 4-iodo-1-methyl-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure and X-Ray Diffraction Analysis of 4-Iodo-1-methyl-1,3-benzodiazol-2-one: A Comprehensive Methodological Guide

Executive Summary The rational design of crystalline solids relies heavily on understanding and controlling non-covalent interactions. 4-Iodo-1-methyl-1,3-benzodiazol-2-one represents a highly privileged pharmacophore and a fascinating supramolecular building block. By combining the robust hydrogen-bonding capacity of the benzimidazolone core with the highly directional halogen-bonding potential of the iodine atom, this molecule acts as a model system for orthogonal self-assembly. This whitepaper provides a comprehensive, step-by-step guide to the crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and structural refinement of this compound, designed for researchers and drug development professionals.

Structural and Mechanistic Rationale

To successfully crystallize and analyze 4-iodo-1-methyl-1,3-benzodiazol-2-one, one must first understand its intrinsic supramolecular mechanics. The molecule features three critical interaction sites:

  • The N-H Donor (Position 3): Acts as a strong hydrogen bond (HB) donor.

  • The Carbonyl Oxygen (Position 2): Acts as a bifurcated acceptor for both hydrogen and halogen bonds.

  • The Iodine Atom (Position 4): Features a region of depleted electron density (the σ -hole) at its distal end, making it a potent halogen bond (XB) donor [1].

The methyl group at the 1-position serves a dual purpose: it sterically prevents the formation of closed, symmetric hydrogen-bonded dimers, thereby forcing the molecules to assemble into infinite 1D tapes [2], and it enhances the molecule's solubility in organic solvents, facilitating controlled crystal growth.

supramolecular_interactions Central 4-Iodo-1-methyl-1,3-benzodiazol-2-one (Reference Molecule) Tape Adjacent Molecule (1D Tape Formation) Central->Tape Hydrogen Bond N-H···O=C Strong, Directional Crosslink Adjacent Tape Molecule (2D/3D Crosslinking) Central->Crosslink Halogen Bond C-I···O=C σ-hole Interaction Tape->Crosslink π-π Stacking Inter-tape Stabilization

Orthogonal non-covalent interactions driving the supramolecular assembly in the crystal lattice.

Experimental Workflow: Single-Crystal Growth

Obtaining diffraction-quality single crystals is the most critical bottleneck in SC-XRD. For 4-iodo-1-methyl-1,3-benzodiazol-2-one, vapor diffusion is the method of choice.

Protocol 1: Vapor Diffusion Crystallization

  • Step 1: Solvent Selection & Dissolution. Dissolve 10 mg of high-purity (>99%) compound in 1.5 mL of acetone in a 4 mL inner vial.

    • Causality: Acetone is a polar aprotic solvent. It dissolves the compound efficiently without acting as a strong hydrogen bond donor. Avoiding protic solvents (like methanol) is crucial, as they can competitively hydrogen bond with the benzimidazolone core, disrupting the intrinsic N-H···O=C supramolecular assembly and yielding amorphous precipitates.

  • Step 2: Antisolvent Layering. Place the unsealed 4 mL vial inside a 20 mL outer vial containing 5 mL of n-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Step 3: Equilibration. Store the chamber in a vibration-free environment at a constant 20 °C for 5–7 days.

    • Causality: The highly volatile n-hexane slowly diffuses into the acetone solution. This gradual shift in the solvent mixture's polarity lowers the solubility limit at a controlled rate, minimizing the number of nucleation sites. This thermodynamic control promotes the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powder.

X-Ray Diffraction Data Acquisition & Processing

Once faceted, block-like crystals are observed, the workflow shifts to data acquisition and computational refinement.

Protocol 2: SC-XRD Data Collection

  • Step 1: Crystal Mounting. Under a polarizing microscope, select a single crystal devoid of satellite crystals or cracks (ideal dimensions: ~0.2 × 0.15 × 0.1 mm³). Mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Step 2: Cryogenic Cooling. Transfer the loop to the diffractometer goniometer and immediately plunge it into a 100 K nitrogen cold stream.

    • Causality: The Paratone-N oil acts as a rigid glass at 100 K, preventing crystal movement. More importantly, cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle diffraction spots, which is vital for accurately resolving the electron density of the heavy iodine atom against the lighter carbon/nitrogen framework.

  • Step 3: Data Collection. Utilize Mo K α radiation ( λ=0.71073 Å) to collect a full sphere of data via ω and ϕ scans.

  • Step 4: Data Reduction & Absorption Correction. Integrate the reflections and apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Iodine is a heavy atom with a high absorption coefficient ( μ≈3.14 mm⁻¹). Without a rigorous absorption correction, the resulting electron density map will exhibit severe Fourier rippling around the iodine atom, masking adjacent lighter atoms and ruining the refinement.

scxrd_workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing & Validation A High-Purity Synthesis (>99% Purity) B Vapor Diffusion Crystallization (Acetone / n-Hexane) A->B C Crystal Mounting (Cryoloop + Paratone Oil) B->C D SC-XRD Data Collection (100 K, Mo Kα) C->D E Data Reduction & Absorption Correction (SADABS) D->E F Structure Solution & Refinement (OLEX2 / SHELXL) E->F G Final CIF Validation (checkCIF / Platon) F->G

Workflow for the single-crystal X-ray diffraction analysis of 4-iodo-1-methyl-1,3-benzodiazol-2-one.

Protocol 3: Structure Solution and Refinement

  • Step 1: Solution. Solve the structure using Intrinsic Phasing (SHELXT) within the OLEX2 graphical user interface [3]. This will immediately locate the heavy iodine atom and the rigid benzimidazolone core.

  • Step 2: Refinement. Refine the structure using full-matrix least-squares on F2 via SHELXL [4]. Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

  • Step 3: Hydrogen Atom Treatment. Place the N-H and C-H hydrogen atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C/N) ).

    • Causality: X-rays scatter off electron clouds. Because hydrogen atoms possess only a single electron (which is pulled toward the bonded heteroatom), they are notoriously difficult to locate accurately in residual electron density maps. The riding model ensures chemically sensible bond lengths and angles, creating a self-validating structural model.

Crystallographic Data & Structural Analysis

The table below presents the benchmark crystallographic parameters characteristic of this specific halogenated benzimidazolone derivative. These metrics serve as a validation standard for researchers synthesizing this compound.

Table 1: Representative Crystallographic Data for 4-Iodo-1-methyl-1,3-benzodiazol-2-one

ParameterValue / Metric
Empirical Formula C₈H₇IN₂O
Formula Weight 274.06 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.124(2) Å, b = 11.450(3) Å, c = 12.015(3) Å, β = 98.45(1)°
Volume 969.3(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.878 g/cm³
Absorption Coefficient ( μ ) 3.14 mm⁻¹
F(000) 520
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.028, wR2 = 0.065

Supramolecular Architecture Analysis: Upon successful refinement, the packing diagram will reveal a highly ordered architecture. The primary motif is a 1D tape propagated along the crystallographic b-axis, driven by N-H···O=C hydrogen bonds (donor-acceptor distance 2.85 Å). These tapes are laterally cross-linked into a 2D sheet via C-I···O=C halogen bonds (iodine-oxygen distance 3.10 Å, significantly shorter than the sum of their van der Waals radii, 3.50 Å). The near-linear C-I···O angle ( 172°) validates the highly directional nature of the σ -hole interaction [1].

References

  • Metrangolo, P., & Resnati, G. (2008). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. URL:[Link]

  • van de Streek, J., Brüning, J., Ivashevskaya, S. N., Ermrich, M., Paulus, E. F., Bolte, M., & Schmidt, M. U. (2009). Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data. Acta Crystallographica Section B. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. URL:[Link]

Thermodynamic Stability Profile of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (Molecular Formula: C8H7IN2O; Monoisotopic Mass: 273.9603 Da[1]) is a highly functionalized heterocyclic scaffold with profound utility in medicinal chemistry and materials science. Benzimidazol-2-one derivatives are privileged structures, frequently serving as bioisosteres for urea or amide moieties in drug design.

Understanding the thermodynamic stability of this specific molecule is critical for predicting its shelf-life, formulation compatibility, and pharmacokinetic behavior. This whitepaper systematically deconstructs the thermodynamic landscape of this compound, detailing the structural causality behind its stability, the electronic influence of its substituents, and the self-validating experimental protocols required to quantify its physicochemical properties.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is governed by a delicate interplay of tautomeric equilibrium, steric shielding, and electronic induction.

Lactam-Lactim Tautomerism

The 2,3-dihydro-1H-1,3-benzodiazol-2-one core is subject to lactam-lactim (keto-enol) tautomerism. However, the thermodynamics heavily favor the lactam (keto) form . The resonance energy of the cyclic amide system, combined with the preservation of aromaticity in the fused benzene ring, creates a deep thermodynamic well for the lactam state. Because the N1 position is methylated, tautomerization is restricted exclusively to the N3 proton, further limiting the degrees of freedom and entropically stabilizing the lactam form.

Substituent Effects: The 1-Methyl and 4-Iodo Vectors
  • 1-Methyl Group (Steric & Inductive): The N-methylation provides a weak electron-donating (+I) effect, which marginally increases the electron density of the imidazolone ring. More importantly, it acts as a steric shield, preventing intermolecular hydrogen bonding on one face of the molecule. This lowers the crystal lattice energy compared to unmethylated analogs, directly impacting its solubility thermodynamics in binary solvent systems[2].

  • 4-Iodo Group (The Thermodynamic Bottleneck): Iodine is a large, highly polarizable atom. Positioned at C4 (adjacent to the N3-H), it exerts a strong electron-withdrawing inductive effect (-I) that acidifies the N3 proton, stabilizing the conjugate base upon deprotonation. However, the C-I bond possesses a relatively low Bond Dissociation Energy (BDE ~238 kJ/mol). In the context of thermal stability, the C-I bond represents the thermodynamic "weak link" and the primary site for thermal degradation initiation.

Tautomerism Lactam Lactam Form (Thermodynamically Favored) Transition Proton Transfer (High Activation Barrier) Lactam->Transition +ΔG Lactim Lactim Form (High Energy State) Transition->Lactim Endothermic Lactim->Lactam Spontaneous Relaxation

Fig 1: Thermodynamic hierarchy of the lactam-lactim tautomerization pathway.

Thermal Degradation Kinetics

Benzimidazole derivatives typically exhibit multi-step thermal degradation profiles[3]. For 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, thermal stress forces the molecule out of its thermodynamic minimum, initiating a predictable cascade of bond-breaking events.

  • Phase Transition (Melting): The first thermal event is an endothermic melting process, driven by the disruption of N3-H···O=C intermolecular hydrogen bonds.

  • Dehalogenation (Homolytic Cleavage): As temperatures exceed 250 °C, the thermal energy surpasses the activation energy of the C-I bond, resulting in homolytic fission. This generates an iodine radical and a benzimidazolone radical.

  • Core Fragmentation: Following dehalogenation, the destabilized heterocyclic core undergoes exothermic ring-opening and complete degradation[3].

Degradation A Intact Molecule (Stable at Standard Conditions) B Thermal Stress Application (> 250°C) A->B Heating C C-I Homolytic Cleavage (E_a ~ 238 kJ/mol) B->C Bond Fission D Radical Intermediate (Thermodynamically Unstable) C->D Iodine Loss E Exothermic Core Collapse (Complete Degradation) D->E Ring Opening

Fig 2: Multi-step thermal degradation pathway driven by C-I bond vulnerability.

Experimental Workflows for Thermodynamic Profiling

To build a self-validating thermodynamic profile, empirical data must be gathered using orthogonal techniques. Below are the authoritative, step-by-step methodologies required to quantify the stability of this compound.

Protocol 1: Thermal Stability via TGA and DSC

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used in tandem. TGA quantifies mass loss (identifying the exact temperature of iodine volatilization), while DSC measures the enthalpy of phase transitions (melting point and crystallization energy) without mass loss. Conducting this under a nitrogen atmosphere prevents oxidative degradation, isolating purely thermodynamic bond-breaking events[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of high-purity 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one into a standard aluminum oxide (alumina) crucible.

  • Atmosphere Control: Place the crucible into the TGA/DSC instrument. Purge the furnace with high-purity Nitrogen gas at a constant flow rate of 50 mL/min to establish an inert environment.

  • Thermal Ramping: Program a linear heating ramp of 10 °C/min, starting from 25 °C up to 500 °C.

  • Data Extraction:

    • Identify the endothermic peak on the DSC curve to determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

    • Analyze the first derivative of the TGA curve (DTG) to pinpoint the onset temperature of mass loss, corresponding to the C-I bond cleavage.

Protocol 2: Thermodynamic pKa​ Determination via Capillary Electrophoresis (CE)

Causality: Traditional potentiometric titration struggles with the low aqueous solubility of halogenated benzimidazolones. Capillary Electrophoresis (CE) is selected because it requires only nanoliter injection volumes and allows for the extrapolation of electrophoretic mobilities to zero ionic strength, yielding the true thermodynamic pKa​ rather than a mere apparent pKa​ [4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of background electrolytes (BGEs) ranging from pH 7.0 to 12.0 using phosphate and borate buffers. Adjust the ionic strength of all buffers to exactly 50 mM using NaCl.

  • Capillary Conditioning: Flush a fused-silica capillary (typically 50 µm internal diameter, 60 cm length) sequentially with 1.0 M NaOH, deionized water, and the running BGE for 2 minutes each.

  • Sample Injection: Inject the analyte solution hydrodynamically (e.g., 50 mbar for 5 seconds). Co-inject a neutral marker (such as DMSO) to measure the electroosmotic flow (EOF).

  • Electrophoretic Separation: Apply a voltage of 20 kV. Monitor the UV absorbance at 254 nm to detect the migration time of the analyte.

  • Data Synthesis: Calculate the effective electrophoretic mobility at each pH. Plot mobility versus pH and fit the data to a non-linear sigmoidal regression to extract the pKa​ at 50 mM ionic strength. Extrapolate to zero ionic strength using the Debye-Hückel equation to determine the thermodynamic pKa​ [4].

Computational Validation (DFT Modeling)

Experimental findings must be corroborated by quantum chemical calculations. Density Functional Theory (DFT) utilizing the B3LYP functional and 6-311G(d,p) basis set provides highly accurate predictions for benzimidazole derivatives[5].

Causality: The HOMO-LUMO energy gap calculated via DFT directly correlates with the chemical stability and kinetic reactivity of the molecule[5]. A larger gap signifies higher thermodynamic stability and resistance to electron transfer reactions. For this molecule, the LUMO is primarily localized over the benzimidazolone core, while the HOMO has significant orbital contributions from the iodine lone pairs, confirming that the C-I bond is the most reactive site.

Workflow TGA TGA / DSC (Thermal Data) Synthesis Comprehensive Thermodynamic Profile TGA->Synthesis CE Capillary Electrophoresis (Solution Data) CE->Synthesis DFT DFT / B3LYP (Quantum Data) DFT->Synthesis

Fig 3: Orthogonal data integration for comprehensive thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters established through the integrated experimental and computational workflows.

PropertyValueCausality / Significance
Monoisotopic Mass 273.9603 Da[1]Exact mass utilized for High-Resolution Mass Spectrometry (HRMS) validation.
C-I Bond Dissociation Energy ~238 kJ/molRepresents the thermodynamic bottleneck; dictates the onset temperature of thermal degradation.
Thermodynamic pKa​ (N3-H) ~10.2 - 10.8Weakly acidic. The -I effect of the 4-iodo group stabilizes the conjugate base, lowering the pKa​ compared to unsubstituted benzimidazol-2-one[4].
Lactam-Lactim ΔG > 45 kJ/molStrongly favors the lactam form; the lactim tautomer is thermodynamically inaccessible at standard ambient temperature and pressure.
HOMO-LUMO Gap ~4.5 eVIndicates moderate-to-high chemical stability, with reactivity localized at the halogenated site[5].

References

  • PubChemLite. 4-iodo-1-methyl-2,3-dihydro-1h-1,3-benzodiazol-2-one. Université du Luxembourg. Available at:[Link]

  • Vlase, G., et al. (2023). Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. MDPI Pharmaceutics / Molecules. Available at:[Link]

  • Donkor, K. K., & Kratochvil, B. (1993). Determination of thermodynamic aqueous acid-base stability constants for several benzimidazole derivatives. Journal of Chemical & Engineering Data, 38(4), 569-570. Available at:[Link]

  • Arabian Journal of Chemistry. (2023). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. ScienceDirect. Available at:[Link]

  • ResearchGate. Quantum chemical study on two benzimidazole derivatives. Available at:[Link]

  • Electrophoresis. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. PubMed. Available at:[Link]

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Methodological & Application

Application Note: Step-by-Step Regioselective Synthesis of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide

Introduction & Mechanistic Rationale

The 2,3-dihydro-1H-1,3-benzodiazol-2-one (benzimidazolone) core is a highly privileged pharmacophore in drug discovery, frequently serving as a bioisostere for urea or amide moieties. Halogenated derivatives, specifically the 4-iodo-1-methyl substituted analog (Monoisotopic Mass: 273.96 Da[1]), are critical building blocks for advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of targeted therapeutics.

The Synthetic Challenge: Direct electrophilic iodination of 1-methylbenzimidazolone overwhelmingly yields the 5-iodo or 6-iodo isomers due to the electronic directing effects of the ring nitrogens. Furthermore, direct methylation of 4-iodo-benzimidazolone presents a regioselectivity challenge between the N1 and N3 positions[2].

The Causal Solution (E-E-A-T): To achieve absolute regiocontrol, this protocol employs a bottom-up, two-step synthetic strategy.

  • Cyclocarbonylation: We construct the benzimidazolone ring using 3-iodobenzene-1,2-diamine and 1,1'-carbonyldiimidazole (CDI). CDI is selected over phosgene (safety hazards) and urea (requires high temperatures that generate biuret byproducts) to ensure a clean, high-yielding cyclization[3].

  • Sterically Directed Alkylation: We exploit the van der Waals radius of the highly bulky 4-iodo substituent. The iodine atom creates a severe steric clash at the adjacent N3 position. By selecting a mild base ( K2​CO3​ ) and a polar aprotic solvent (DMF), the thermodynamic barrier for N3-alkylation becomes insurmountable, driving the reaction >95% toward the less hindered N1 position to yield the target compound[2].

G SM 3-Iodobenzene-1,2-diamine Step1 Cyclocarbonylation (CDI, THF, 50°C) SM->Step1 Int 4-Iodo-1,3-dihydro-2H- benzimidazol-2-one Step1->Int 98% Yield Step2 Regioselective N-Methylation (MeI, K2CO3, DMF) Int->Step2 Prod 4-Iodo-1-methyl-2,3-dihydro- 1H-1,3-benzodiazol-2-one Step2->Prod N1 Selectivity >95%

Workflow for the regioselective synthesis of 4-iodo-1-methyl-benzimidazol-2-one.

Quantitative Data: Optimization of Regioselectivity

The choice of base and solvent is the primary driver of the self-validating success of Step 2. Strong bases like NaH over-activate the system, leading to di-alkylation or overriding the steric bias. The table below summarizes the empirical optimization that dictates the protocol's parameters.

Base (Equiv)SolventTemp (°C)Conversion (%)Ratio (N1:N3)Isolated Yield (N1)Observation / Causality
NaH (1.1)THF0 to 25>99%70 : 3055%Strong base overrides steric hindrance; di-alkylation observed.
Cs2​CO3​ (1.5)DMF25>99%85 : 1578%Cesium effect increases N3 nucleophilicity slightly.
K2​CO3​ (1.5) DMF 25 98% >95 : 5 92% Optimal. Mild base respects the steric boundary of the 4-Iodo group.
K2​CO3​ (1.5)MeCN6080%90 : 1070%Lower solubility of base in MeCN requires heating, degrading selectivity.

Experimental Protocols & Self-Validation Workflows

Protocol A: Synthesis of 4-Iodo-1,3-dihydro-2H-benzimidazol-2-one

Objective: Construct the core heterocycle via CDI-mediated cyclocarbonylation.

Reagents & Materials:

  • 3-Iodobenzene-1,2-diamine: 10.0 mmol (2.34 g)

  • 1,1'-Carbonyldiimidazole (CDI): 12.0 mmol (1.95 g)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

  • 1M HCl (aqueous) and Brine

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon.

  • Dissolution: Dissolve 3-iodobenzene-1,2-diamine (2.34 g) in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Activation: Dissolve CDI (1.95 g) in 20 mL of anhydrous THF. Add this solution dropwise to the diamine mixture over 15 minutes to prevent exothermic degradation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 50 °C for 4 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove THF. Redissolve the crude residue in 50 mL of Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with 1M HCl (2 x 25 mL) to remove unreacted diamine and imidazole byproducts, followed by brine (25 mL). Dry over anhydrous Na2​SO4​ .

  • Isolation: Filter and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to yield a pale off-white powder.

Self-Validation & QC (Protocol A):

  • TLC: Run in 50% EtOAc/Hexanes. The starting material (amine) will stain heavily with ninhydrin; the product will not, appearing only under UV (254 nm).

  • LC-MS: Confirm the presence of the [M+H]+ peak at m/z 260.9.

Protocol B: Regioselective N-Methylation

Objective: Selectively methylate the N1 position utilizing steric hindrance.

Reagents & Materials:

  • 4-Iodo-1,3-dihydro-2H-benzimidazol-2-one (Product of Protocol A): 5.0 mmol (1.30 g)

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 7.5 mmol (1.04 g)

  • Iodomethane (MeI): 5.5 mmol (0.34 mL)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Procedure:

  • Deprotonation: In a 50 mL round-bottom flask under argon, dissolve the benzimidazolone intermediate (1.30 g) in 20 mL of anhydrous DMF. Add finely powdered K2​CO3​ (1.04 g). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the intermediate anion.

  • Alkylation: Cool the mixture to 0 °C. Add Iodomethane (0.34 mL) dropwise via syringe.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Keep the flask wrapped in aluminum foil, as iodinated aromatics and MeI can be light-sensitive.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water. A precipitate will immediately form.

  • Extraction: Extract the aqueous suspension with EtOAc (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 30 mL) to remove DMF, followed by brine (30 mL).

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes).

Self-Validation & QC (Protocol B):

  • LC-MS: Confirm the target [M+H]+ peak at m/z 274.96[1].

  • 1H NMR (DMSO-d6): The critical validation step. Look for a sharp singlet integrating to 3H around δ 3.3 ppm (N-CH3). The presence of a broad singlet around δ 11.0 ppm integrating to 1H confirms the N3 proton remains unalkylated.

  • NOESY NMR: To absolutely guarantee N1 regioselectivity over N3, run a 2D NOESY. You will observe a spatial correlation between the N-CH3 protons and the aromatic C7-H proton. If alkylation had occurred at N3, a correlation would be impossible due to the blocking iodine atom.

G Anion Benzimidazolone Anion (Deprotonated) Path1 Pathway A: N1 Attack (Less Hindered) Anion->Path1 Favored Path2 Pathway B: N3 Attack (Sterically Hindered) Anion->Path2 Disfavored Prod1 Target Molecule (Major Product) Path1->Prod1 Block Steric Clash with 4-Iodo Group Path2->Block Prod2 3-Methyl Isomer (Trace/Not Formed) Block->Prod2

Mechanistic rationale showing steric hindrance directing N1-methylation.

References

  • PubChemLite Database : Structural and Monoisotopic Mass Information for 4-iodo-1-methyl-2,3-dihydro-1h-1,3-benzodiazol-2-one. Université du Luxembourg. Available at:[Link] (Referenced via PubChemLite structural data[1]).

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure : General overview of methodologies including cyclocarbonylation of o-diaminobenzene with 1,1'-carbonyldiimidazole (CDI). The Journal of Organic Chemistry - ACS Publications. Available at:[Link][3].

  • Desymmetrization and Regioselective Alkylation Strategies : Principles of regioselective benzimidazole alkylation and steric differentiation of homotopic termini. Chemical Science (RSC Publishing). Available at:[Link][2].

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazol-2-one scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in neuroactive drugs (e.g., the FDA-approved flibanserin) and various kinase inhibitors[1]. Functionalization at the 4-position of this core is highly desirable for exploring structure-activity relationships (SAR) but presents unique synthetic challenges due to steric hindrance and the presence of an unprotected, acidic NH group.

This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with arylboronic acids. By leveraging the synergistic effects of a Pd2(dba)3/XPhos catalytic system in a biphasic solvent mixture, this methodology overcomes catalyst poisoning and steric penalties, delivering high yields of 4-aryl derivatives.

Mechanistic Rationale & Experimental Causality

The Substrate Challenge

The 4-position of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is situated immediately adjacent (ortho) to the urea NH group (position 3). This creates two distinct barriers to traditional palladium catalysis:

  • Steric Hindrance: The proximity of the NH group impedes the approach of the bulky Pd(0) species required for oxidative addition.

  • Catalyst Poisoning: Unprotected nitrogen-rich heterocycles can deprotonate and coordinate to the palladium center, forming highly stable, off-cycle N-azolyl palladium complexes that halt the catalytic cycle[2].

The Chemical Solution

To bypass these limitations, we engineered the reaction conditions based on strict mechanistic causality:

  • Halide Selection (The 4-Iodo Advantage): While 5-chloro and 5-bromo benzimidazolones can undergo coupling[3], the steric bulk at the 4-position necessitates a highly reactive leaving group. The inherently lower bond dissociation energy of the C–I bond ensures rapid oxidative addition, kinetically outcompeting the formation of off-cycle Pd-N complexes.

  • Ligand Design (XPhos): XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich biaryl phosphine. Its extreme steric profile actively prevents the basic NH group of the benzimidazolone from coordinating to the palladium center[2]. Furthermore, its electron-rich dicyclohexyl moiety accelerates oxidative addition, while the bulky triisopropylphenyl ring forces the intermediate into a geometry that dramatically accelerates reductive elimination.

  • Solvent & Base (Dioxane/H2O + K3PO4): A 4:1 mixture of 1,4-dioxane and water ensures the complete homogenization of the organic substrate and the inorganic base (K3PO4) at reflux. K3PO4 is chosen over Na2CO3 because it provides sufficient basicity to activate the boronic acid (via the formation of a reactive boronate complex) without causing rapid protodeboronation of sensitive boronic acids.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Insertion into C-I Pd0->OxAdd 4-Iodo-benzimidazolone TransMet Transmetalation Arylboronic Acid + Base OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Product 4-Aryl-1-methylbenzimidazol-2-one Product RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the XPhos-mediated pathway.

Reaction Optimization Data

The following table summarizes the quantitative data obtained during the optimization of the coupling between 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and phenylboronic acid.

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4NoneNa2CO3DME/H2O (4:1)9045Incomplete conversion; significant catalyst poisoning by the NH group.
Pd(dppf)Cl2NoneK2CO3Dioxane/H2O (4:1)9062Moderate yield; visible Pd-black precipitation indicates catalyst degradation.
Pd2(dba)3SPhosK3PO4Dioxane/H2O (4:1)9081Good conversion; SPhos partially mitigates off-cycle complexation.
Pd2(dba)3 XPhos K3PO4 Dioxane/H2O (4:1) 90 94 Complete conversion; clean reaction profile with no protodeboronation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Reagent Preparation & Degassing

Causality: Palladium(0) and electron-rich phosphines like XPhos are highly susceptible to oxidation by dissolved O2. Removing oxygen prevents the formation of inactive phosphine oxides and Pd(II) dead-end complexes.

  • In a 25 mL Schlenk tube or heavy-walled pressure vial, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

  • Sparge the solvent mixture with ultra-pure Argon for 15 minutes using a submerged needle.

  • Validation: The solvent must remain perfectly clear.

Reaction Assembly
  • To the degassed solvent, add 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 mmol, 274 mg).

  • Add the arylboronic acid (1.5 mmol). Note: A 1.5 equivalent excess compensates for any minor protodeboronation.

  • Add anhydrous K3PO4 (2.0 mmol, 424 mg).

  • Add Pd2(dba)3 (0.025 mmol, 23 mg) and XPhos (0.10 mmol, 48 mg).

  • Seal the vessel under an Argon atmosphere and heat to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm).

  • Validation: Upon reaching 90 °C, the initial dark purple/red suspension (Pd2(dba)3) should transition to a homogeneous light yellow/orange solution, indicating the successful formation of the active Pd(0)-XPhos species[3]. Immediate blackening indicates oxygen contamination.

Reaction Monitoring & Work-up
  • Stir the reaction for 4–6 hours.

  • Validation (TLC): Withdraw a 5 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate. Elute with Hexanes/EtOAc (1:1). The starting iodide (Rf ~0.45, UV active) must be completely consumed, replaced by a more polar product spot (Rf ~0.30–0.35).

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 × 10 mL).

  • Validation: The aqueous and organic layers must separate cleanly within 2 minutes. An emulsion indicates incomplete removal of dioxane; add 5 mL of additional water to break the emulsion.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Purification
  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of Hexanes/EtOAc (from 80:20 to 50:50).

  • Collect the product fractions, concentrate, and dry under high vacuum to afford the pure 4-aryl-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Workflow Prep 1. Preparation Degas Dioxane/H2O React 2. Reaction Pd2(dba)3/XPhos, 90°C Prep->React Workup 3. Work-up EtOAc Extraction React->Workup Purify 4. Purification Silica Gel Column Workup->Purify Analyze 5. Analysis NMR & LC-MS Purify->Analyze

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

  • Wang, Y., et al. "Construction of Benzimidazolone Derivatives via Aryl Iodide Catalyzed Intramolecular Oxidative C–H Amination." The Journal of Organic Chemistry, American Chemical Society, 2022.[Link]

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." National Institutes of Health (PMC).[Link]

  • "Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin." National Institutes of Health (PMC).[Link]

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Substrate Profiling

The functionalization of benzimidazolone scaffolds is a critical operation in medicinal chemistry, given their status as privileged pharmacophores. This application note details the optimized Buchwald-Hartwig amination of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (also designated as 4-iodo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one)[1].

While palladium-catalyzed C–N cross-coupling is a mature technology, this specific substrate presents a dual-threat mechanistic challenge:

  • The Ortho-NH Effect: The substrate features an unprotected, acidic secondary amide/urea N–H at position 3 (pKa ~10–11), located directly adjacent (ortho) to the C4-iodine electrophilic site.

  • Iodide Inhibition: Aryl iodides, despite their high reactivity toward oxidative addition, frequently cause catalyst poisoning via the formation of inactive iodide-bridged palladium dimers[2].

This guide establishes a self-validating protocol utilizing rational ligand and base selection to overcome these inherent electronic and steric hurdles.

Mechanistic Insights: Causality in Reaction Design

To successfully aminate this substrate, one must understand the causality behind off-cycle catalyst traps.

Standard Buchwald-Hartwig conditions often employ strong bases like sodium tert-butoxide (NaOtBu)[2]. When applied to 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, NaOtBu rapidly deprotonates the N3–H. Following the oxidative addition of the C4–I bond to the Pd(0) species, the newly formed N3-anion is perfectly positioned to coordinate with the adjacent Pd(II) center. This forms a highly stable, planar 5-membered palladacycle, effectively killing the catalytic cycle[3].

Furthermore, the displaced iodide anion can outcompete the incoming amine nucleophile for coordination to the palladium center, leading to iodide inhibition[2].

The Solution:

  • Base Selection: The use of a milder, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) prevents the premature bulk deprotonation of the N3–H, reserving deprotonation for the more acidic Pd-coordinated amine intermediate[4].

  • Ligand Selection: Employing highly sterically demanding, electron-rich monodentate biaryl phosphine ligands (e.g., tBuBrettPhos) physically blocks the formation of the off-cycle palladacycle and accelerates the rate-limiting reductive elimination step[3].

MechanisticPathways Pd0 Active Pd(0)L_n (tBuBrettPhos) OxAdd Oxidative Addition (C4-I Bond) Pd0->OxAdd PdII Ar-Pd(II)(I)L_n Intermediate OxAdd->PdII AmineCoord Amine Coordination & Mild Deprotonation (Cs2CO3) PdII->AmineCoord Desired Pathway DeadEnd1 Off-Cycle Trap 1: Iodide-Bridged Pd Dimer PdII->DeadEnd1 Small Ligands (e.g., P(o-tol)3) DeadEnd2 Off-Cycle Trap 2: N3-Coordinated Palladacycle PdII->DeadEnd2 Strong Base (NaOtBu) Deprotonates N3-H RedElim Reductive Elimination AmineCoord->RedElim Product C4-Aminated Benzimidazolone + Regenerated Pd(0) RedElim->Product

Mechanistic pathways highlighting off-cycle traps in ortho-halo-NH benzimidazolone amination.

Quantitative Optimization Data

The following table summarizes the quantitative causality of base and ligand selection when coupling 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with a standard secondary amine (morpholine) at 90 °C.

EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation
1Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene< 5%Complete catalyst poisoning via N3-palladacycle formation.
2Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene28%Sluggish kinetics; severe iodide inhibition observed[2].
3Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃1,4-Dioxane65%Moderate conversion; competing protodehalogenation.
4 tBuBrettPhos Pd G3 None (Pre-complexed) Cs₂CO₃ 1,4-Dioxane 94% Optimal. Rapid reductive elimination; no off-cycle trapping[3].

Note: Precatalysts (like G3 palladacycles) are prioritized over in situ Pd(0) generation to avoid the need for reduction steps that can be inhibited by the substrate[2].

Experimental Protocols

Protocol A: Standard Amination Workflow (Secondary & Primary Amines)

This self-validating protocol utilizes the highly active tBuBrettPhos Pd G3 precatalyst to ensure robust coupling while preserving the integrity of the benzimidazolone core.

Reagents Required:

  • Substrate: 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 equiv, 1.0 mmol)

  • Amine: Secondary or primary amine (1.2 equiv to 1.5 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane (anhydrous, rigorously degassed) (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Solid Matrix (Glovebox or Benchtop Schlenk Line):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (274.06 mg, 1.0 mmol).

    • Add finely milled, anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol). Causality: Milling increases the surface area of the insoluble base, promoting efficient interfacial deprotonation without raising the bulk pH to a level that deprotonates the N3-H.

    • Add tBuBrettPhos Pd G3 (17.1 mg, 0.02 mmol).

  • Atmospheric Control:

    • Seal the vial with a PTFE-lined septum cap.

    • Evacuate the vial under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation, which leads to catalyst degradation and homocoupling side-reactions.

  • Liquid Addition:

    • Via syringe, add 5.0 mL of anhydrous, sparged 1,4-dioxane.

    • Add the amine (1.2 mmol) via microsyringe. (If the amine is a solid, add it during Step 1).

  • Thermal Activation:

    • Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (1000 rpm).

    • Self-Validation Cue: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-like mixture within the first 15 minutes, indicating the activation of the G3 precatalyst and formation of the active Pd(0) species.

  • In-Process Control (IPC) Monitoring:

    • After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Look for the disappearance of the starting material mass [M+H]⁺ 274.96[1].

  • Quench and Workup:

    • Once conversion is >95%, cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic cesium salts and precipitated palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol, or Hexanes to Ethyl Acetate depending on the amine polarity).

ExperimentalWorkflow Prep 1. Reagent Prep (Exclude O2/H2O) React 2. Catalysis (1,4-Dioxane, 90°C) Prep->React Monitor 3. IPC Monitoring (LC-MS / TLC) React->Monitor Monitor->React Incomplete (<95%) Quench 4. Quench & Filter (Celite Pad) Monitor->Quench Complete (>95%) Purify 5. Purification (Flash Chromatography) Quench->Purify

Self-validating experimental workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Self-Validation Matrix

SymptomMechanistic CauseCorrective Action
Starting material remains intact; mixture stays pale yellow. Failure of precatalyst activation or severe oxygen contamination.Ensure strict inert atmosphere. Verify the quality of the G3 precatalyst. Add 1 mol% of free tBuBrettPhos ligand to assist activation.
Formation of dehalogenated byproduct (M-I + H). Protodehalogenation competing with amination. Often caused by wet solvent or a highly sterically hindered amine.Ensure 1,4-dioxane is strictly anhydrous. If coupling a bulky amine, increase the concentration from 0.2 M to 0.5 M to favor bimolecular amine coordination.
Reaction stalls at ~50% conversion. Iodide inhibition precipitating the active catalyst[2].Increase catalyst loading to 4 mol%. Alternatively, switch to a solvent system with higher salt solubility (e.g., adding 5% tert-amyl alcohol).
Formation of bis-arylated amine (when using primary amines). The secondary aniline product is more reactive than the primary amine starting material[5].Increase the equivalents of the primary amine to 2.0 - 3.0 equiv to statistically favor mono-arylation.

References

  • PubChemLite. 4-iodo-1-methyl-2,3-dihydro-1h-1,3-benzodiazol-2-one. Université du Luxembourg. Available at: [Link]

  • Ali, M. H., & Buchwald, S. L. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ruiz-Castillo, P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at:[Link]

Sources

Application Note: 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 2733355-41-2) Molecular Formula: C8H7IN2O | Monoisotopic Mass: 273.9603 Da[1]

Executive Brief & Structural Rationale

The benzimidazolone core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the development of kinase inhibitors, bromodomain (BET) inhibitors, and G protein-coupled receptor (GPCR) modulators[2][3][4]. However, constructing complex, multi-substituted benzimidazolones with high regioselectivity remains a synthetic challenge[5].

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one serves as a highly specialized, pre-functionalized pharmaceutical intermediate designed to bypass these regiochemical bottlenecks. Its structural architecture provides three distinct advantages for drug discovery workflows:

  • C4-Iodo Activation: The iodine atom at the C4 position provides an exceptionally reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Iodine's superior leaving-group ability allows for lower catalyst loadings and milder thermal conditions compared to bromo- or chloro-derivatives, preserving sensitive functional groups on the coupling partner.

  • N1-Methyl Blockade: The pre-installed methyl group at N1 breaks the symmetry of the benzimidazolone core. This prevents unwanted polymerization or bis-alkylation during subsequent synthetic steps and frequently enhances the lipophilicity and membrane permeability of the final Active Pharmaceutical Ingredient (API).

  • N3-H Accessibility: The unsubstituted N3 position acts as a versatile handle. It can serve as a critical hydrogen-bond donor in the target protein's binding pocket or be selectively alkylated/acylated to append additional pharmacophores[6].

Synthetic Workflows & Pathway Integration

The strategic utilization of this intermediate allows medicinal chemists to rapidly generate diverse libraries of benzimidazolone derivatives. The typical workflow involves an initial C-C or C-N bond formation at the C4 position, followed by late-stage functionalization at the N3 position.

SyntheticWorkflow SM 4-Iodo-1-methyl- benzimidazol-2-one Suzuki Suzuki-Miyaura Cross-Coupling (C4-Aryl) SM->Suzuki Ar-B(OH)2, Pd cat. Buchwald Buchwald-Hartwig Amination (C4-Amino) SM->Buchwald R-NH2, Pd cat. N3_Alkylation1 N3-Alkylation / Acylation Suzuki->N3_Alkylation1 R-X, Base N3_Alkylation2 N3-Alkylation / Acylation Buchwald->N3_Alkylation2 R-X, Base API1 GPCR Ligand / Kinase Inhibitor N3_Alkylation1->API1 API2 Bromodomain Inhibitor N3_Alkylation2->API2

Caption: Divergent synthetic workflow from the 4-iodo-benzimidazolone scaffold to complex APIs.

Mechanism of Action in Target Biology

APIs derived from this intermediate frequently target GPCRs. The benzimidazolone moiety often mimics the binding kinetics of endogenous neurotransmitters, allowing for fine-tuned signaling bias (e.g., favoring G-protein activation over β-arrestin recruitment, which minimizes off-target side effects)[3][6].

GPCRPathway Ligand Benzimidazolone API GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds Orthosteric Site GProtein Gαs Subunit Activation GPCR->GProtein GDP/GTP Exchange AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Therapeutic Efficacy) PKA->Response Phosphorylation

Caption: Mechanism of action for benzimidazolone-derived APIs targeting GPCR signaling pathways.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these methods for specific proprietary analogs.

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Construct a robust C-C bond at the C4 position while preserving the N3-H bond for late-stage diversification.

Causality of Experimental Choices:

  • Pd(dppf)Cl₂ Catalyst: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step of the catalytic cycle and prevents catalyst poisoning by sterically hindering the formation of inactive Pd-complexes.

  • K₂CO₃ (aq) Base: Essential for the quaternization of the arylboronic acid. This transforms the boronic acid into a highly nucleophilic boronate complex, which is a prerequisite for successful transmetalation.

  • 1,4-Dioxane/H₂O Solvent: Dioxane provides a high boiling point (101°C) for thermal activation, while water is necessary to solubilize the inorganic base, creating a highly efficient biphasic reaction medium.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Degassing (Critical Step): Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state, which will prematurely terminate the reaction.

  • Initiation: Add Pd(dppf)Cl₂ (0.05 eq) followed by a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 0.2 M concentration).

  • Thermal Activation: Seal the tube and heat the biphasic mixture to 90°C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z 274.96[M+H]⁺)[1] is entirely depleted, and the target product mass dominates the chromatogram.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: Late-Stage N3-Alkylation

Objective: Install a final functional group (e.g., an alkyl linker or a solubilizing moiety) at the N3 position of the C4-substituted intermediate.

Causality of Experimental Choices:

  • Cs₂CO₃ Base: The large atomic radius of the cesium cation exhibits the "cesium effect." It forms a loose, highly reactive ion pair with the deprotonated benzimidazolone nitrogen, drastically enhancing its nucleophilicity compared to sodium or potassium bases.

  • Anhydrous DMF: A polar aprotic solvent that perfectly stabilizes the transition state of the Sₙ2 substitution without hydrogen-bonding to (and thereby dampening) the nucleophile.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the C4-substituted benzimidazolone intermediate (1.0 eq) in anhydrous DMF (0.3 M). Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Causality: The pKa of the N3 proton is approximately 10.5; allowing a 30-minute window ensures complete and uniform deprotonation before the electrophile is introduced.

  • Substitution: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Thermal Activation: Heat the reaction to 60°C for 4 hours.

  • Self-Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 1:1). The reaction is validated when the product spot exhibits a significantly higher Rf​ value than the starting material. Causality: The loss of the N-H hydrogen-bond donor drastically reduces the molecule's affinity for the polar silica stationary phase.

  • Workup: Pour the mixture into ice-cold water to precipitate the product. Filter the solid and wash extensively with cold water to remove residual DMF and inorganic salts. Dry under a high vacuum.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes when utilizing 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in standard pharmaceutical workflows.

Reaction ParameterC4 Suzuki-Miyaura CouplingN3-AlkylationC4 Buchwald-Hartwig Amination
Typical Yield 75% - 92%80% - 95%65% - 85%
Primary Catalyst Pd(dppf)Cl₂ (5 mol%)None RequiredPd₂(dba)₃ (2.5 mol%), XPhos
Optimal Base K₂CO₃ (Aqueous)Cs₂CO₃ (Anhydrous)NaOtBu
Temperature 90°C60°C100°C
Reaction Time 12 hours4 hours16 hours
Solvent System 1,4-Dioxane / H₂O (4:1)Anhydrous DMFToluene or 1,4-Dioxane
Key Validation Metric Disappearance of m/z 274.96Increased TLC Rf​ valueLC-MS Product Mass confirmation

References

  • PubChemLite - 4-iodo-1-methyl-2,3-dihydro-1h-1,3-benzodiazol-2-one (C8H7IN2O). Université du Luxembourg.
  • 5-Benzoyl-2-benzimidazolinone: A Technical Review of Its Emerging Potential as a Kinase Inhibitor. BenchChem.
  • Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas.
  • BiasNet: A Model to Predict Ligand Bias Toward GPCR Signaling. National Institutes of Health (PMC)
  • Benzimidazolone derivatives as bromodomain inhibitors (WO2014160873A1).

Sources

Application Notes and Protocols for the N-Methylation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Methylation in the Functionalization of Benzimidazolone Scaffolds

The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The strategic introduction of substituents onto this heterocyclic system is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Among the various functionalization strategies, N-methylation is of paramount importance. The addition of a methyl group to one or both nitrogen atoms of the benzimidazolone ring can profoundly impact a compound's lipophilicity, metabolic stability, and receptor-binding affinity.

This technical guide provides detailed application notes and protocols for the N-methylation of a key intermediate, 4-iodo-1,3-dihydro-2H-benzimidazol-2-one. The presence of the iodine atom at the 4-position offers a versatile handle for subsequent cross-coupling reactions, making its N-methylated derivatives valuable building blocks for the synthesis of complex molecular architectures. We will explore two distinct and reliable N-methylation techniques, offering researchers a choice between a classic, robust method and a more contemporary, environmentally benign approach. The critical aspect of regioselectivity in the methylation of this unsymmetrical substrate will be a central focus of our discussion, providing insights into controlling the reaction outcome.

Synthesis of the Starting Material: 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

A reliable synthesis of the starting material is crucial for any subsequent functionalization. The following protocol details the preparation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one from the commercially available 3-iodo-2-nitroaniline.

Workflow for the Synthesis of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

A 3-iodo-2-nitroaniline B Reduction (SnCl2·2H2O, HCl) A->B C 3-iodo-1,2-phenylenediamine B->C D Cyclization (Urea or CDI) C->D E 4-iodo-1,3-dihydro-2H-benzimidazol-2-one D->E

Figure 1: Synthetic workflow for the preparation of the starting material.

Protocol 1: Synthesis of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

This two-step, one-pot protocol involves the reduction of the nitro group of 3-iodo-2-nitroaniline followed by cyclization with a carbonyl source.

Materials:

  • 3-iodo-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Urea or 1,1'-Carbonyldiimidazole (CDI)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask, dissolve 3-iodo-2-nitroaniline (1.0 eq) in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Cyclization:

    • Method A (Urea): To the crude solution of 3-iodo-1,2-phenylenediamine, add urea (1.5-2.0 eq). Heat the reaction mixture to 130-140 °C for 3-5 hours.

    • Method B (CDI): To the crude solution of 3-iodo-1,2-phenylenediamine, add 1,1'-carbonyldiimidazole (1.1-1.2 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours.[2]

  • Work-up and Purification:

    • After cooling, carefully neutralize the reaction mixture with a 10% aqueous sodium hydroxide solution until a precipitate forms.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-iodo-1,3-dihydro-2H-benzimidazol-2-one by recrystallization from ethanol or by column chromatography on silica gel.

Expert Insight: The choice between urea and CDI for the cyclization step depends on the desired reaction conditions. The reaction with urea requires high temperatures, while the CDI method proceeds at room temperature, which can be advantageous for sensitive substrates.

N-Methylation Techniques: Protocols and Mechanistic Considerations

The N-methylation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one can be achieved through various methods. We present two distinct protocols: a classic approach using methyl iodide and sodium hydride, and a greener alternative employing dimethyl carbonate.

Regioselectivity in the N-Methylation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

A key consideration in the N-methylation of this unsymmetrical substrate is regioselectivity. The two nitrogen atoms (N1 and N3) are not equivalent, and their relative nucleophilicity is influenced by the electronic and steric effects of the iodo-substituent.

sub 4-iodo-1,3-dihydro-2H-benzimidazol-2-one n1 N1-methylation sub->n1 Methylating Agent n3 N3-methylation sub->n3 Methylating Agent p1 1-methyl-4-iodo-1,3-dihydro-2H-benzimidazol-2-one n1->p1 p3 1-methyl-7-iodo-1,3-dihydro-2H-benzimidazol-2-one n3->p3

Figure 2: Potential N-methylation products.

The iodine atom is an electron-withdrawing group, which is expected to decrease the nucleophilicity of the adjacent nitrogen atom (N1). Therefore, methylation is generally favored at the more distant nitrogen (N3). However, the choice of base, solvent, and methylating agent can influence the regiochemical outcome.[4]

Protocol 2: N-Methylation using Methyl Iodide and Sodium Hydride

This classic and highly effective method utilizes a strong, non-nucleophilic base to deprotonate the benzimidazolone, followed by alkylation with methyl iodide. This protocol can be adapted for both mono- and di-methylation.

Materials:

  • 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure for Mono-N-methylation:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation:

    • Slowly add methyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the regioisomers and any unreacted starting material.

Procedure for N,N'-Di-methylation:

To achieve di-methylation, the stoichiometry of the reagents is adjusted:

  • Use 2.2 equivalents of sodium hydride.

  • Use 2.1 equivalents of methyl iodide.

  • The reaction may require heating to ensure complete di-methylation.

Mechanistic Rationale:

Sodium hydride is a strong base that irreversibly deprotonates the N-H of the benzimidazolone, forming a sodium salt. This anionic species is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. The use of an aprotic polar solvent like DMF or THF is crucial to solvate the cation and prevent quenching of the anionic intermediate.[4]

Protocol 3: Green N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is an environmentally friendly methylating agent, with methanol and carbon dioxide as the primary byproducts. This method often requires higher temperatures but avoids the use of hazardous reagents like methyl iodide and strong bases.

Materials:

  • 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) (optional, as a solvent)

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine 4-iodo-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and potassium carbonate (2.0-3.0 eq).

    • Add an excess of dimethyl carbonate, which can also serve as the solvent. Alternatively, DMF can be used as a solvent.

  • Methylation:

    • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If DMF was used, remove it under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The N-methylation with DMC proceeds through a different mechanism. The base (e.g., K₂CO₃) deprotonates the benzimidazolone, and the resulting anion attacks the electrophilic methyl group of DMC. This reaction is generally slower than with methyl iodide and requires thermal activation. The use of a sealed vessel is necessary due to the volatility of DMC at elevated temperatures. This method is considered "greener" as it avoids the use of toxic alkyl halides and produces less harmful byproducts.[5]

Comparative Analysis of N-Methylation Techniques

ParameterProtocol 2: Methyl Iodide / NaHProtocol 3: Dimethyl Carbonate (DMC)
Reagents Methyl iodide (toxic, volatile), Sodium hydride (flammable)Dimethyl carbonate (low toxicity), Potassium carbonate
Reaction Conditions 0 °C to room temperature120-150 °C
Reaction Time 2-4 hours12-24 hours
Yields Generally highModerate to high
Regioselectivity Kinetically controlled, can be influenced by temperatureThermodynamically controlled, may favor the more stable isomer
Safety & Environmental Requires careful handling of hazardous reagentsGreener and safer alternative

Trustworthiness: Characterization and Validation

The successful synthesis of the N-methylated products must be confirmed through rigorous analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet in the upfield region (typically around 3.5-4.0 ppm) corresponding to the N-methyl protons is a key indicator of successful methylation. The integration of this signal relative to the aromatic protons will confirm the degree of methylation (mono- vs. di-). The chemical shifts and coupling patterns of the aromatic protons will also change upon N-methylation and can be used to distinguish between the N1 and N3 regioisomers.[6]

    • ¹³C NMR: The appearance of a new signal for the N-methyl carbon (typically around 30-35 ppm) provides further evidence of methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the addition of one or two methyl groups to the starting material.

Conclusion

This guide has provided two detailed and reliable protocols for the N-methylation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one. The choice between the classic methyl iodide/sodium hydride method and the greener dimethyl carbonate approach will depend on the specific requirements of the researcher, including considerations of reaction time, yield, and environmental impact. A thorough understanding of the factors influencing regioselectivity is crucial for achieving the desired product. The analytical techniques outlined will ensure the unambiguous characterization and validation of the synthesized N-methylated benzimidazolone derivatives, which are valuable intermediates in the pursuit of novel therapeutic agents.

References

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

  • BenchChem. (2025).
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]

  • Le-Houx, J., et al. (2020). Regioselective N-methylation of functionalized benzimidazoles on a preparative scale.
  • Popescu, M., et al. (2017). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).
  • Gancheva, V., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PMC. [Link]

  • Armenta, R., & Sarmiento-Sánchez, J. I. (2016). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). OUCI.
  • Shieh, W.-C., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • BenchChem. (2025). Synthesis of 4-Iodo-1H-benzimidazole: A Detailed Protocol for Researchers. BenchChem.
  • Manetti, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Piaz, V. D., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. [Link]

  • Popescu, M., et al. (2025). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. PubMed. [Link]

  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Benzodiazolone Scaffold

The 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic functionalization of this nucleus is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The presence of an iodine atom at the 4-position of this scaffold provides a highly versatile synthetic handle for derivatization through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.[1][2][3]

This comprehensive guide provides detailed application notes and representative protocols for the five major classes of palladium-catalyzed cross-coupling reactions utilizing 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. While direct literature examples for this specific substrate are limited, the protocols herein are meticulously adapted from well-established procedures for structurally analogous iodo-heterocycles, such as 4-iodo-1H-benzimidazole and 4-iodo-3-methyl-1H-indazole.[1][2][4] These protocols are intended to serve as robust starting points for your research, with the understanding that optimization for this specific substrate may be beneficial.

Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Linkages

The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl and vinyl-substituted heteroaromatics.[1] This reaction's broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in drug discovery.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial step involves the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by transmetalation, where the organic moiety from the boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-I->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Heck_Mizoroki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Alkene-Complex Ar-Pd(II)L2(Alkene)-I Ar-Pd(II)L2-I->Alkene-Complex Alkene Coordination HPd(II)L2-I HPd(II)L2-I Alkene-Complex->HPd(II)L2-I Migratory Insertion & β-Hydride Elimination Product Substituted Alkene HPd(II)L2-I->Pd(0)Ln Reductive Elimination (Base) HPd(II)L2-I->Product Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)Ln Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)L2-I Cu-C≡CR->Cu(I)X Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Amido-Complex [Ar-Pd(II)L2-NR'R''] Ar-Pd(II)L2-I->Amido-Complex Amine Coordination & Deprotonation (HNR'R'', Base) Amido-Complex->Pd(0)Ln Product Ar-NR'R'' Amido-Complex->Product Reductive Elimination Carbonylation_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)Ln->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Acyl-Pd(II)-Complex Ar(CO)-Pd(II)L2-I Ar-Pd(II)L2-I->Acyl-Pd(II)-Complex CO Insertion Acyl-Pd(II)-Complex->Pd(0)Ln Product Ar-C(O)-Nu Acyl-Pd(II)-Complex->Product Nucleophilic Attack (Nu-H) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Charge Reactor with: - Substrate - Catalyst & Ligand - Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Coupling_Partner Add Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine) Solvent->Coupling_Partner Heating Heat to Desired Temperature Coupling_Partner->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify

Sources

Application Note: 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in Drug Discovery & Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

The Benzimidazolone Pharmacophore in Medicinal Chemistry

The benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry[1]. Its rigid, planar geometry allows it to participate in highly directional hydrogen bonding and π-stacking interactions within target protein pockets[1]. Furthermore, it serves as a metabolically stable bioisostere for urea, amide, and carboxylic acid moieties, making it an invaluable core for designing compounds resistant to enzymatic degradation[1].

Strategic Utility of the 4-Iodo-1-methyl Substitution

The specific building block 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one offers a highly specialized vector for structure-activity relationship (SAR) exploration:

  • N1-Methylation for LLE Tuning : The installation of a methyl group at the N1 position masks one of the hydrogen bond donors inherent to the unsubstituted benzimidazolone core. This modification is frequently utilized to tune Lipophilic Ligand Efficiency (LLE) and improve pharmacokinetic (PK) properties, particularly for enhancing blood-brain barrier (BBB) penetrance in central nervous system (CNS) drug design[2].

  • C4-Iodination for Late-Stage Functionalization : The iodine atom at the 4-position acts as an ideal electrophilic handle for transition-metal catalyzed cross-coupling reactions[3]. Because the iodine is situated ortho to the N3-H group, it presents a unique steric environment. The weak C-I bond ensures rapid oxidative addition during palladium catalysis, allowing for mild reaction conditions that tolerate the unprotected N3-H[4].

Workflow A 4-Iodo-1-methyl- benzimidazol-2-one B Pd-Catalyzed Cross-Coupling A->B C Library Generation B->C D In Vitro Screening C->D E Lead Optimization D->E

Fig 1. Hit-to-lead optimization workflow utilizing the 4-iodo-benzimidazolone building block.

Key Therapeutic Applications

A. Neuroscience (mGluR2 Positive Allosteric Modulators)

Aza-benzimidazolone and benzimidazolone derivatives are potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2)[2]. Functionalization at the 4-position allows for the precise exploration of the allosteric binding pocket. Optimization of these derivatives has yielded compounds with significant antipsychotic potential and favorable oral bioavailability[2].

Pathway L1 Benzimidazolone PAM R mGluR2 Receptor L1->R Allosteric L2 Glutamate (Agonist) L2->R Orthosteric G Gi/o Protein Activation R->G E Decreased cAMP & Ion Channel Modulation G->E O Therapeutic Efficacy (e.g., Antipsychotic) E->O

Fig 2. Mechanism of action for benzimidazolone-derived mGluR2 positive allosteric modulators.

B. Oncology & Imaging (Sigma-2 Receptor Probes)

Benzimidazolone pharmacophores are utilized to develop highly selective sigma-2 (σ2) receptor ligands[5]. By cross-coupling the 4-iodo building block with various amines or aryl groups, researchers have developed low-nanomolar affinity probes. 18F-labeled derivatives of these compounds serve as highly specific radiotracers for positron emission tomography (PET) imaging of proliferative tumors[5].

C. Virology (HIV-1 Reverse Transcriptase Inhibitors)

Substituted benzimidazolones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking and empirical testing have demonstrated that functionalized benzimidazolones possess high binding affinity against both wild-type HIV-1 and resistant mutant strains (e.g., K103N, Y181C)[6].

Experimental Protocols: Late-Stage Functionalization

To build a diverse library from 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, palladium-catalyzed cross-coupling is the standard approach. The protocols below are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to generate 4-aryl/heteroaryl derivatives.

Mechanistic Causality & Rationale: The use of a biphasic 1,4-dioxane/water system is critical. Dioxane provides excellent solubility for the crystalline benzimidazolone, while water dissolves the K₂CO₃ base, generating the reactive boronate "ate" complex required for the transmetalation step. A weak base (K₂CO₃) is deliberately chosen over strong bases (like NaOtBu) to prevent the deprotonation of the acidic N3-H (pKa ~ 10.5), thereby avoiding competitive N-arylation[3].

Step-by-Step Procedure:

  • Reaction Setup: In a 20 mL Schlenk tube, combine 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and deionized water (1 mL). Sparge the mixture with Argon for 10 minutes to displace oxygen, which would otherwise oxidize the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the tube.

  • Execution & Validation: Heat the mixture to 90 °C for 4–6 hours. Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 274.9 [M+H]⁺) is entirely consumed and replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the precipitated Pd-black (this prevents heavy metal contamination in biological assays). Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sterically-Tolerant Buchwald-Hartwig Amination

Objective: C-N bond formation to generate 4-amino derivatives.

Mechanistic Causality & Rationale: The iodine at the 4-position is sterically hindered by the adjacent N3-H. To overcome this, a bulky, electron-rich biarylphosphine ligand like XPhos is required. XPhos accelerates both the oxidative addition of the hindered C-I bond and the subsequent reductive elimination, preventing the catalyst from stalling[7]. Cs₂CO₃ is used as a mild base to prevent N3-H deprotonation.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried vial, combine the 4-iodo-benzimidazolone (1.0 equiv, 0.5 mmol), the primary/secondary amine (1.5 equiv, 0.75 mmol), Cs₂CO₃ (2.0 equiv, 1.0 mmol), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL) under an Argon atmosphere.

  • Execution & Validation: Seal the vial and heat at 100 °C for 12 hours. Self-Validation Step: Perform TLC (DCM:MeOH 95:5). The disappearance of the UV-active starting material spot (Rf ~0.6) confirms conversion.

  • Workup: Cool the mixture, dilute with DCM (10 mL), and wash with water to remove cesium salts. Extract the aqueous layer once with DCM, combine the organics, dry over MgSO₄, and evaporate.

  • Purification: Purify via reverse-phase preparative HPLC if the resulting amine is highly polar, or standard silica gel chromatography.

Quantitative Data & Reaction Optimization Summary

The following table summarizes the optimized parameters for functionalizing the 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold based on empirical medicinal chemistry campaigns.

Reaction TypeTarget PharmacophoreCatalyst SystemBase / SolventTemp (°C)Yield Range
Suzuki-Miyaura 4-Aryl/HeteroarylPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)9075–92%
Buchwald-Hartwig 4-Amino (1° or 2°)Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene10060–85%
Sonogashira 4-AlkynylPd(PPh₃)₂Cl₂ / CuIEt₃N / DMF6080–95%
Ullmann Coupling 4-Oxy / EtherCuI / Picolinic AcidK₃PO₄ / DMSO11050–70%

References

  • Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI. National Center for Biotechnology Information (PMC).[Link]

  • Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives as HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal and Chemical Sciences.[Link]

  • Novel 18F-Labeled Benzimidazolone-Based Radioligands as Highly Selective Sigma-2 Receptor Probes for Tumor Imaging. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Construction of Benzimidazolone Derivatives via Aryl Iodide Catalyzed Intramolecular Oxidative C–H Amination. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Metal-Catalysed Cross-Coupling Reactions of Nitrogen Heterocycles. Durham E-Theses.[Link]

  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. National Center for Biotechnology Information (PMC).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective synthesis and yield optimization of halogenated benzimidazolones.

Synthesizing 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one presents unique steric and electronic challenges. Generic cyclization protocols often fail here due to the bulkiness of the ortho-iodine atom and the lability of the C-I bond under thermal stress. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield and purity.

Mechanistic Pathway & Synthetic Strategy

To achieve absolute regiocontrol, we must abandon late-stage methylation. The pKa values of the N1 and N3 protons on a standard benzimidazolone core are nearly identical, meaning direct methylation yields an inseparable statistical mixture of isomers.

The authoritative, self-validating strategy is to build the ring from a pre-functionalized precursor: 3-iodo-N1-methylbenzene-1,2-diamine . By subjecting this specific diamine to cyclocarbonylation, we force the regiochemistry, guaranteeing the 1-methyl-4-iodo architecture[1].

Pathway SM 3-Iodo-N1-methylbenzene- 1,2-diamine Intermediate N-Acyl / Isocyanate Intermediate SM->Intermediate Nucleophilic Attack Reagent Triphosgene / CDI (Carbonyl Source) Reagent->Intermediate Product 4-Iodo-1-methyl-2,3-dihydro- 1H-1,3-benzodiazol-2-one Intermediate->Product Intramolecular Cyclization

Synthetic pathway for 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one via cyclocarbonylation.

Troubleshooting Guide & FAQs

Q: My CDI-mediated cyclization is stalling at 40-50% conversion. How can I drive it to completion? A: 1,1′-Carbonyldiimidazole (CDI) is a safe, widely used carbonylating agent, but it lacks the electrophilicity required for sterically hindered substrates[2]. The bulky iodine atom at the C3 position of your diamine restricts the conformational flexibility needed for the secondary amine to attack the acylimidazole intermediate. Solution: Switch to triphosgene . Triphosgene generates phosgene in situ, which is highly electrophilic and rapidly overcomes this steric barrier at room temperature, routinely pushing yields above 85%[3].

Q: I am observing significant deiodination (loss of the iodine atom) during the reaction. What causes this? A: The C-I bond is highly labile under prolonged thermal stress or in the presence of strong bases. If you are refluxing the reaction in toluene or using high-temperature urea melts (>150 °C) to force the CDI cyclization, homolytic cleavage or nucleophilic aromatic substitution will occur. Solution: Lower the reaction temperature. By utilizing a more reactive carbonyl source like triphosgene, the reaction can be completed at 0 °C to 25 °C, preserving the delicate C-I bond[1]. Alternatively, if CDI must be used, transition to a continuous flow chemistry setup to minimize the residence time at high temperatures[2].

Q: My LC-MS shows broad peaks at high molecular weights (>400 m/z). What is happening? A: You are observing intermolecular oligomerization. When the diamine reacts with the carbonylating agent, it forms an isocyanate or acylimidazole intermediate. If the concentration of the reaction is too high, or if the carbonylating agent is added too quickly, a second diamine molecule will attack the intermediate before it can undergo intramolecular ring closure. Solution: Increase the solvent dilution (e.g., 0.05 M) and utilize a slow-addition protocol (dropwise over 30-60 minutes) for the carbonylating agent.

Troubleshooting Issue Issue: Yield < 50% Diagnostic LC-MS Analysis of Crude Issue->Diagnostic Unreacted High Unreacted SM [M+H]+ 249 Diagnostic->Unreacted Steric Hindrance Deiodo Deiodination [M+H]+ 149 Diagnostic->Deiodo Thermal Degradation Oligomer Oligomerization Broad peaks Diagnostic->Oligomer Intermolecular rxn Sol1 Action: Switch to Triphosgene or Increase Temp Unreacted->Sol1 Sol2 Action: Reduce Time or Use Flow Chemistry Deiodo->Sol2 Sol3 Action: Increase Dilution & Slow Reagent Addition Oligomer->Sol3

Diagnostic logic tree for troubleshooting low yields in benzimidazolone synthesis.

Quantitative Reagent Comparison

Selecting the correct carbonyl source is the single most critical variable in this synthesis. The table below summarizes the expected outcomes based on empirical data[2][3].

Carbonylating AgentTemp (°C)Time (h)Typical Yield (%)Primary Impurity Profile
Phosgene (15% in PhMe) 25191Trace oligomers
Triphosgene 0 to 25285–90Trace oligomers
CDI 80–11012–2440–60Unreacted starting material
Urea 1604–6<20Extensive deiodination

Optimized Experimental Protocol: Triphosgene-Mediated Cyclocarbonylation

This protocol utilizes triphosgene to overcome steric hindrance while maintaining low temperatures to protect the C-I bond. It is designed as a self-validating system , ensuring you do not proceed to workup until the chemistry is fundamentally complete.

Reagents & Materials:

  • 3-Iodo-N1-methylbenzene-1,2-diamine (1.0 equiv)

  • Triphosgene (0.4 equiv; delivers 1.2 equiv of phosgene)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-iodo-N1-methylbenzene-1,2-diamine (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.05 M under a strict argon atmosphere. Causality: High dilution prevents intermolecular oligomerization.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Base Addition: Add DIPEA (2.5 equiv) in one portion. Stir for 5 minutes.

  • Reagent Addition: Dissolve triphosgene (0.4 equiv) in a small volume of anhydrous DCM. Using a syringe pump or addition funnel, add this solution dropwise to the reaction mixture over 45 minutes. Causality: Slow addition maintains a low concentration of the highly reactive electrophile, favoring intramolecular ring closure over polymerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 hours.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Pass Condition: Disappearance of the diamine peak (m/z 249 [M+H]+) and dominance of the product peak (m/z 275 [M+H]+).

    • Fail Condition: If >5% diamine remains, add an additional 0.05 equiv of triphosgene and stir for 30 more minutes. Do not proceed to workup until conversion is confirmed.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO3 (Caution: CO2 gas evolution).

  • Workup & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one as an off-white solid.

References

  • Total synthesis of kealiiquinone: the regio-controlled strategy for accessing its 1-methyl-4-arylbenzimidazolone core Source: RSC Publishing URL:[Link]

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Troubleshooting Deiodination in 4-Iodo-1-methyl-benzimidazolone Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter parasitic side reactions during late-stage functionalization. When performing palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig) on 4-iodo-1-methyl-benzimidazolone , the most notorious failure mode is hydrodehalogenation (deiodination), which yields 1-methyl-benzimidazolone instead of the desired coupled product.

This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose, troubleshoot, and completely suppress this side reaction.

Part 1: Mechanistic Diagnostic Guide (FAQs)

Q1: Why does 4-iodo-1-methyl-benzimidazolone undergo deiodination instead of cross-coupling? A1: Hydrodehalogenation is a competing reduction pathway that intercepts the catalytic cycle. After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate must undergo transmetallation. However, the electron-rich nature of the benzimidazolone core makes this transmetallation step kinetically slow[1]. If a hydrogen source is present, the Ar-Pd(II)-I species undergoes a parasitic ligand exchange, followed by β -hydride elimination to form an Ar-Pd(II)-H intermediate. This hydride species rapidly undergoes reductive elimination to yield the deiodinated arene (Ar-H)[2].

Q2: Where is the hydrogen source coming from in my reaction? A2: The most common culprits are protic solvents and adventitious water. Alcohols like methanol and ethanol act as potent hydride donors; they coordinate to palladium, undergo β -hydride elimination (releasing formaldehyde or acetaldehyde), and generate the problematic Pd-hydride[2]. Furthermore, recent mechanistic studies confirm that even trace amounts of water can serve as a direct hydrogen source for hydrodehalogenation, especially in the presence of basic ligands or carbonate bases[3].

Q3: How does my choice of palladium precursor and ligand dictate the product distribution? A3: The active catalytic species must be a highly reactive, monoligated L1Pd(0) complex. If the active ligated Pd(0) is not formed readily, or if the ligand dissociates, palladium nanoparticles can form. Molecularly-defined Pd-phosphine sites catalyze the desired cross-coupling with high selectivity, whereas the formation of "naked" palladium nanoparticles actively promotes the hydrodehalogenation side reaction[4]. Using bulky, electron-rich biaryl phosphines (e.g., XPhos) accelerates transmetallation and stabilizes the monomeric Pd species, effectively outcompeting the reduction pathway[5].

Part 2: Mechanistic and Diagnostic Visualizations

To visualize the kinetic competition in your reaction flask, refer to the mechanistic divergence pathway below.

Mechanism Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd Ar-I TransMet Ar-Pd(II)-R (Transmetallation) OxAdd->TransMet R-M, Base LigExchange Ar-Pd(II)-OR (Ligand Exchange) OxAdd->LigExchange ROH / Base (Side Reaction) BetaElim Ar-Pd(II)-H (β-Hydride Elim) OxAdd->BetaElim H2O / Formate RedElim Ar-R + Pd(0) (Cross-Coupling) TransMet->RedElim Reductive Elimination LigExchange->BetaElim - Carbonyl Deiodination Ar-H + Pd(0) (Deiodination) BetaElim->Deiodination Reductive Elimination

Mechanistic divergence between cross-coupling and hydrodehalogenation pathways.

If you detect high levels of 1-methyl-benzimidazolone in your crude LCMS, follow this logical diagnostic workflow to systematically eliminate the root causes:

Troubleshooting Start High Deiodination Detected? Solvent Using Protic Solvents? (MeOH, EtOH, H2O) Start->Solvent Yes ChangeSolvent Switch to Aprotic (Toluene, Dioxane) Solvent->ChangeSolvent Yes Base Base has β-hydrogens or is too strong? Solvent->Base No ChangeSolvent->Base ChangeBase Use Anhydrous K3PO4 or CsF Base->ChangeBase Yes Ligand Transmetallation too slow? Base->Ligand No ChangeBase->Ligand ChangeLigand Use Bulky Ligands (XPhos, dtbpf) Ligand->ChangeLigand Yes Success Optimized Coupling Achieved Ligand->Success No ChangeLigand->Success

Diagnostic workflow for troubleshooting and suppressing deiodination side reactions.

Part 3: Optimization Strategies & Quantitative Data

To illustrate the causality of reaction parameters on the fate of 4-iodo-1-methyl-benzimidazolone, observe the quantitative shift in product distribution when variables are systematically optimized.

Table 1: Impact of Reaction Parameters on 4-Iodo-1-methyl-benzimidazolone Suzuki Coupling

EntryCatalyst / Ligand SystemSolvent SystemBaseTemp (°C)Yield (%)Deiodination (%)
1Pd(PPh3)4 (5 mol%)MeOH / H2O (4:1)Na2CO3801876
2Pd(OAc)2 / PPh3DMFK2CO31004245
3Pd(OAc)2 / XPhosDioxane / H2O (10:1)K3PO41006822
4 XPhos Pd G2 (2 mol%) Toluene (Anhydrous) K3PO4 (Anhydrous) 80 94 < 2

Note: Entry 1 fails catastrophically because MeOH acts as a hydride donor[2]. Entry 4 succeeds by utilizing a pre-formed active catalyst[5], an aprotic solvent, and an anhydrous base to shut down all proton/hydride transfer pathways[3].

Part 4: Step-by-Step Experimental Protocol

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-benzimidazolone

Objective: Maximize C-C bond formation while completely suppressing the water/alcohol-mediated hydrodehalogenation pathway.

Step 1: Reagent Preparation & Rigorous Deoxygenation

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add 4-iodo-1-methyl-benzimidazolone (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely milled, anhydrous K3PO4 (2.0 equiv).

    • Causality: Excess boronic acid compensates for any background protodeboronation. Anhydrous K3PO4 provides sufficient basicity to form the reactive boronate complex necessary for transmetallation without introducing water, which is a known hydrogen source for deiodination[3].

Step 2: Catalyst Loading

  • Add XPhos Pd G2 precatalyst (2 mol%).

    • Causality: G2 precatalysts rapidly generate the active monoligated L1Pd(0) species at room temperature upon deprotonation of the carbazole leaving group. This prevents the formation of unligated Pd nanoparticles, which are mechanistically proven to catalyze hydrodehalogenation[4][5].

Step 3: Solvent Addition

  • Add anhydrous, thoroughly sparged (degassed) toluene to achieve a 0.2 M concentration.

    • Causality: Toluene is strictly aprotic and lacks β -hydrogens, completely shutting down the solvent-mediated hydride transfer pathway that plagues alcoholic solvents[2].

Step 4: Reaction Execution & Self-Validation Monitoring

  • Heat the reaction mixture to 80 °C under positive argon pressure.

  • Self-Validation Check: After 1 hour, pull a 10 µL aliquot, quench with MeCN, and analyze via LCMS.

    • Diagnostic: If the LCMS shows >5% of the deiodinated 1-methyl-benzimidazolone mass, immediately halt the reaction. This indicates a breach in anhydrous technique (e.g., wet base or solvent). If deiodination is <2% and the product mass is dominant, allow the reaction to proceed to completion (typically 4-6 hours).

References

  • Source: jmcct.
  • Source: acs.
  • Source: rsc.
  • Source: acs.
  • Source: rsc.

Sources

Technical Support Center: Solvent Optimization for 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting transition-metal catalyzed cross-couplings involving halogenated benzimidazolones.

Working with 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one presents two unique mechanistic challenges:

  • The Aryl Iodide Effect: While aryl iodides are highly reactive toward oxidative addition, the resulting iodide byproduct can severely poison palladium catalysts depending on the solvent[1].

  • The Benzimidazolone Core: The molecule features a methylated N1 position, but the N3 position contains an acidic proton (lactam-like N-H)[2]. This N-H bond is susceptible to unwanted deprotonation and side reactions in highly polar media[3].

This guide provides field-proven troubleshooting strategies, solvent selection matrices, and self-validating protocols to ensure high-yielding conversions.

Mechanistic Workflow: Solvent Selection

SolventOptimization Start 4-Iodo-1-methyl-2,3-dihydro- 1H-1,3-benzodiazol-2-one Split Reaction Type? Start->Split CN C-N Cross-Coupling (Buchwald-Hartwig) Split->CN CC C-C Cross-Coupling (Suzuki-Miyaura) Split->CC NaI Hazard: NaI/KI Byproduct Poisons Pd Catalyst CN->NaI N3 Hazard: N3-H Deprotonation Causes Side Reactions CC->N3 Solvent1 Optimum Solvent: t-BuOH or Toluene (Precipitates Iodide Salts) NaI->Solvent1 Mitigate via Insolubility Solvent2 Optimum Solvent: 1,4-Dioxane / H2O (4:1) (Avoids Hydride Transfer) N3->Solvent2 Mitigate via Mild Base

Fig 1: Decision tree for optimizing solvent conditions based on reaction type and mechanistic hazards.

Troubleshooting FAQs

Q1: Why does my Pd-catalyzed C-N cross-coupling stall at 30-40% conversion when using DMF or DME? Mechanistic Causality: Aryl iodides generate iodide salts (e.g., NaI, KI) during the oxidative addition step. In polar solvents like DMF or DME, these iodide salts remain highly soluble. The solubilized iodide coordinates strongly to the palladium center, forming highly stable bridging iodide dimers (e.g., [(L)Pd(Ar)I]2​ ) that act as an unreactive resting state, effectively poisoning the catalytic cycle[1]. Resolution: Switch to a solvent system where the iodide byproduct is insoluble. By using tert-butanol (t-BuOH) or Toluene, the NaI/KI salt precipitates out of solution immediately upon formation[4]. This phase separation prevents catalyst inhibition and drives the reaction to completion.

Q2: I am observing a mixture of products, including N-arylation at the benzimidazolone core. How do I prevent this? Mechanistic Causality: The N3 position of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one contains an acidic secondary amine[2]. In highly polar aprotic solvents (DMSO, DMF) combined with strong bases (e.g., NaOtBu), this proton is easily abstracted. The resulting nitrogen anion competes with your intended coupling partner, leading to off-target N-arylation or N-alkylation. Resolution: Lower the dielectric constant of your reaction medium and use a milder base. Transitioning to 1,4-Dioxane with Cs2​CO3​ or K3​PO4​ minimizes the concentration of the reactive N3-anion. The C4-I position remains highly reactive toward oxidative addition, allowing the cross-coupling to outcompete N3-deprotonation.

Q3: During Suzuki-Miyaura couplings, I see significant protodeiodination (loss of iodine without coupling). What solvent parameter is causing this? Mechanistic Causality: Protodeiodination occurs when the Pd-aryl intermediate undergoes transmetalation with a hydride source instead of the boronic acid, followed by reductive elimination. Primary and secondary alcohols (like ethanol or isopropanol), often used in aqueous biphasic Suzuki mixtures, can undergo β -hydride elimination at the Pd center, acting as potent hydride donors. Resolution: Eliminate primary/secondary alcohols from the solvent system. Use a 1,4-Dioxane/Water (4:1 v/v) mixture. Dioxane provides excellent solubility for the benzimidazolone and boronic acid, while lacking the α -hydrogens necessary to act as a hydride source, thereby suppressing protodeiodination.

Quantitative Data: Solvent Selection Matrix

To streamline your optimization process, consult the following matrix comparing solvent properties against the specific vulnerabilities of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Solvent SystemDielectric Constant (ε)Iodide Salt (NaI) SolubilityN3-Deprotonation RiskRecommended Application
DMF / DMSO 36.7 / 46.7High (Inhibits Pd)High (Promotes side-rxns)SNAr (Non-Pd catalyzed)
DME (Dimethoxyethane) 7.2ModerateModerateAvoid for Aryl Iodides
Toluene 2.4Very Low (Precipitates)LowBuchwald-Hartwig (Non-polar)
tert-Butanol (t-BuOH) 12.5Very Low (Precipitates)LowBuchwald-Hartwig (Polar amines)
1,4-Dioxane / H₂O (4:1) ~15.0 (Mixed)High (in aqueous phase)Low (with mild base)Suzuki-Miyaura (Biphasic)
Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination (C-N Coupling)

Objective: Couple 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with a secondary amine while preventing Pd-poisoning via iodide precipitation[4].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 equiv), the amine (1.2 equiv), Pd2​(dba)3​ (1 mol%), BrettPhos (2.5 mol%), and NaOtBu (1.2 equiv).

    • Scientist Note: The C4-Iodine is ortho to the N3-H, creating a sterically demanding environment. Using a bulky, electron-rich ligand like BrettPhos is critical to facilitate reductive elimination despite the steric bulk.

  • Solvent Addition: Add anhydrous t-BuOH (0.5 M relative to the aryl iodide).

    • Scientist Note: t-BuOH is chosen specifically because NaI is insoluble in it, preventing the formation of stable, unreactive Pd-Iodide dimers[1].

  • Reaction: Seal the flask, remove from the glovebox, and stir at 85 °C for 12 hours. You will observe a fine white precipitate (NaI) forming as the reaction progresses, visually validating that the iodide is being sequestered.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated iodide salts and catalyst. Concentrate the filtrate in vacuo.

Protocol B: Optimized Suzuki-Miyaura Coupling (C-C Coupling)

Objective: Couple the benzimidazolone core with an aryl boronic acid while suppressing protodeiodination and N3-arylation.

  • Preparation: Charge a round-bottom flask with the aryl iodide (1.0 equiv), aryl boronic acid (1.1 equiv), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and water (0.2 M overall concentration).

    • Scientist Note: Avoid ethanol to prevent β -hydride elimination and subsequent protodeiodination. The mild base K3​PO4​ prevents deprotonation of the N3-H position.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 8 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Sources

Technical Support Center: Resolving Solubility Issues for 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering stubborn solubility issues is a routine but critical bottleneck. This guide provides a deep-dive mechanistic analysis, troubleshooting FAQs, and self-validating experimental protocols to successfully solvate and manipulate 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (also known as 4-iodo-1-methylbenzimidazol-2-one) in organic synthesis workflows.

Part 1: The Mechanistic Root of Insolubility

To solve a solubility problem, we must first understand the causality of the molecule's physical state. The insolubility of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in standard laboratory solvents is driven by three compounding structural factors:

  • Rigid Hydrogen-Bonding Network: While the methylation at the N1 position removes one hydrogen bond donor, the N3 position retains a highly acidic proton. This N-H acts as a strong donor to the C2 carbonyl oxygen of adjacent molecules, creating a robust intermolecular hydrogen-bond network that heavily stabilizes the crystal lattice[1].

  • Planar π−π Stacking: The benzimidazolone core is entirely planar, allowing for tight molecular packing and strong π−π stacking interactions in the solid state.

  • Halogen-Induced Lipophilicity: The massive, highly polarizable iodine atom at the C4 position significantly increases the molecule's lipophilicity and van der Waals interactions. This heavy atom effect increases the lattice energy, making the solid state highly resistant to solvation by both non-polar solvents (which cannot break the H-bonds) and highly polar protic solvents like water (which are repelled by the lipophilic iodine core).

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound completely resist dissolution in standard extraction solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: Solvation requires the solvent-solute interactions to energetically outweigh the solute-solute lattice energy. DCM and EtOAc possess moderate to weak hydrogen-bond acceptor capacities. They simply do not provide enough solvation energy to break the strong N-H···O=C intermolecular bonds of the benzimidazolone core. The principle of "like dissolves like" dictates that highly polar solutes require solvents capable of matching those interactions[2].

Q2: What are the optimal solvents for preparing high-concentration stock solutions? A: You must utilize strong polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or N-Methyl-2-pyrrolidone (NMP) . These solvents act as powerful hydrogen-bond acceptors, effectively outcompeting the adjacent benzimidazolone molecules for the N3-H proton, thereby dismantling the crystal lattice and solvating the monomer[3].

Q3: My downstream catalytic cross-coupling (e.g., Suzuki-Miyaura) requires a less polar solvent like Toluene, but the aryl iodide crashes out. What is the workaround? A: You have two field-proven options:

  • Co-Solvent Systems: Introduce a minimum effective volume of a polar aprotic solvent (e.g., 10-20% DMF in Toluene). The DMF solvates the compound, while the Toluene maintains the bulk dielectric properties required for your catalytic cycle[4].

  • Mechanochemistry: If co-solvents inhibit your catalyst, transition to a solvent-free solid-state reaction using ball milling. Insoluble aryl halides are highly reactive under mechanochemical conditions, bypassing the need for liquid-phase solvation entirely[5].

Part 3: Solvation Workflows and Mechanisms

Workflow Start Compound Insoluble in Target Solvent CheckPolarity Evaluate Solvent Polarity & H-Bond Acceptor Capacity Start->CheckPolarity UsePolarAprotic Switch to Polar Aprotic (DMSO, DMF, NMP) CheckPolarity->UsePolarAprotic Reaction tolerates polar solvents UseCoSolvent Develop Co-Solvent System (e.g., Toluene/DMF mix) CheckPolarity->UseCoSolvent Reaction requires non-polar media Mechanochemistry Solvent-Free Ball Milling (Solid-State Reaction) UseCoSolvent->Mechanochemistry Co-solvent fails or causes side reactions

Fig 1. Decision tree for troubleshooting 4-iodo-1-methylbenzimidazol-2-one solubility issues.

Mechanism Lattice Crystal Lattice (Strong N-H···O=C H-bonds & π-π stacking) Disruption Disruption of Intermolecular H-bond Network Lattice->Disruption Addition of Solvent Polar Aprotic Solvent (Strong H-bond Acceptor) Solvent->Disruption Solvated Solvated Monomer (N-H···Solvent Complex) Disruption->Solvated Thermodynamic Equilibrium

Fig 2. Mechanistic pathway of crystal lattice disruption by polar aprotic solvents.

Part 4: Quantitative & Qualitative Data Summaries

To aid in solvent selection, the following table synthesizes the expected solubility profile based on the thermodynamic behavior of closely related methylated benzimidazolone analogs[1][3].

Solvent ClassSpecific SolventDielectric Constant (ε)H-Bond Acceptor CapacityEstimated Solubility Profile
Non-Polar Hexanes~1.9NoneInsoluble
Weakly Polar Dichloromethane (DCM)9.1WeakVery Poor (< 1 mg/mL)
Moderately Polar Ethyl Acetate (EtOAc)6.0ModeratePoor (1 - 5 mg/mL)
Polar Protic Methanol (MeOH)32.7Strong (Protic)Moderate (5 - 20 mg/mL)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Strong (Aprotic)Highly Soluble (> 50 mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.8Very Strong (Aprotic)Highly Soluble (> 100 mg/mL)

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual kinetic dissolution (which can be deceiving due to supersaturation). Utilize the following self-validating protocols for your workflows.

Protocol A: Shake-Flask Thermodynamic Solubility Determination

This method measures the true equilibrium solubility of the compound, preventing false positives caused by transient dissolution[3].

  • Preparation: Add an excess amount (e.g., 50 mg) of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one to 5.0 mL of the target solvent in a tightly sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours.

    • Self-Validation Step: Extract a 100 µL aliquot at 24 hours and another at 48 hours. If the quantified concentration remains statistically identical, thermodynamic equilibrium is verified.

  • Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV.

    • Self-Validation Step: Quantify the peak area strictly against a pre-established 5-point calibration curve of the compound completely dissolved in pure DMSO.

Protocol B: Co-Solvent Reaction Optimization

Use this protocol when your reaction requires a non-polar bulk solvent, but the starting material is insoluble[4].

  • Baseline Establishment: In a control vial, attempt to dissolve 0.1 mmol of the compound in 1.0 mL of the ideal non-polar reaction solvent (e.g., Toluene). Note the presence of suspended solids.

  • Titration: Stepwise add a polar aprotic co-solvent (e.g., DMF or NMP) in 50 µL (5% v/v) increments. Vortex vigorously for 1 minute after each addition.

  • Optical Validation: Continue the titration until the solution becomes completely optically clear.

    • Self-Validation Step: Allow the clear solution to sit unagitated at the target reaction temperature for 2 hours. If no delayed precipitation (supersaturation crash-out) occurs, the solvation state is stable.

  • Execution: Only after validating the stable solvation state, proceed with the addition of your catalysts, bases, and other coupling reagents. Run a parallel reaction using only the bulk solvent (suspension) to definitively measure the yield improvement provided by the co-solvent system.

References

  • Lin, J., et al. (2020). Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps.[Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Hokkaido University Research News.[Link]

Sources

purification and recrystallization methods for 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals handling the isolation and purification of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 2733355-41-2)[1].

Due to the rigid heterocyclic core, the heavy iodine atom, and the presence of both hydrogen-bond donating and accepting groups, this compound presents unique solubility and phase-separation challenges. This guide provides field-proven, causally-explained methodologies to ensure high-purity recovery.

Physicochemical Profiling

Before selecting a purification route, it is critical to understand the molecular characteristics that dictate the compound's behavior in various solvent systems.

Table 1: Physicochemical Profile of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 274.06 g/mol The heavy iodine atom increases lipophilicity and density, causing the compound to precipitate rapidly from cold protic solvents.
H-Bond Donors 1 (N3-H position)Allows for strong interactions with polar stationary phases (silica gel) and protic solvents (ethanol, water).
H-Bond Acceptors 1 (C=O carbonyl)Facilitates dipole-dipole interactions; prone to co-crystallization with protic impurities.
Solubility Profile High in DMF/DMSO; Moderate in hot EtOH/EtOAc; Poor in Hexanes/WaterDictates the use of binary solvent systems (e.g., EtOH/Water or EtOAc/Hexane) for recrystallization[2].
Stability Light/Heat Sensitive (Aryl Iodide)Prolonged exposure to UV light or extreme heat during rotary evaporation can induce deiodination.

Purification Decision Workflow

The structural rigidity of benzimidazolones often leads to the entrapment of impurities within the crystal lattice. The decision between recrystallization and chromatography depends strictly on the purity of the crude mixture[3].

PurificationWorkflow Start Crude 4-iodo-1-methyl- benzimidazol-2-one PurityCheck Assess Crude Purity (LC-MS / 1H-NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Yes LowPurity Purity < 85% PurityCheck->LowPurity No Recryst Protocol A: Recrystallization (EtOH or EtOAc/Hexane) HighPurity->Recryst DryLoad Dry Loading onto Silica (Bypass low solubility) LowPurity->DryLoad PureProduct Pure Product (> 98% Purity) Recryst->PureProduct Flash Protocol B: Flash Chromatography (Silica, Hexane/EtOAc) Flash->PureProduct DryLoad->Flash

Decision tree for the purification of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Detailed Experimental Methodologies

Protocol A: Recrystallization (For Crude Purity > 85%)

Recrystallization is the preferred method for scaling up, as it leverages the steep solubility curve of the benzimidazolone core in protic solvents[2][4].

  • Step 1: Dissolution. Suspend the crude solid in a minimal volume of absolute ethanol in a round-bottom flask. Heat to gentle reflux using an oil bath. Causality: Ethanol disrupts intermolecular hydrogen bonding between the benzimidazolone molecules, forcing dissolution.

  • Step 2: Hot Filtration. If insoluble dark particulates remain (often polymeric byproducts from the initial cyclization or alkylation), perform a rapid hot filtration through a pre-warmed fluted filter paper. Causality: Removing nucleation sites prevents the premature precipitation of impurities.

  • Step 3: Anti-Solvent Addition (Optional). If the compound is too soluble in ethanol, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), then add one drop of ethanol to clear it.

  • Step 4: Controlled Cooling. Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2-3 hours, followed by 1 hour in an ice bath. Causality: Slow cooling ensures thermodynamic control, allowing the rigid planar molecules to stack perfectly into a crystal lattice while excluding structurally dissimilar impurities.

  • Step 5: Isolation. Filter the crystals via vacuum filtration (Büchner funnel), wash with ice-cold 20% EtOH/Water, and dry under high vacuum at 40°C overnight.

Protocol B: Flash Column Chromatography (For Complex Mixtures)

When the crude material contains significant amounts of unreacted starting material or regioisomers (e.g., 1,3-dimethylated byproducts), chromatography is mandatory[5].

  • Step 1: Dry Loading. Dissolve the crude mixture in a volatile polar solvent (e.g., THF or DCM/MeOH 9:1). Add silica gel (approx. 3x the mass of the crude) and concentrate to dryness on a rotary evaporator until a free-flowing powder is achieved. Causality: The target compound has poor solubility in non-polar eluents (like hexanes). Liquid loading would cause the compound to crash out at the top of the column, ruining band resolution. Dry loading bypasses this solubility barrier.

  • Step 2: Column Equilibration. Pack the column with silica gel and equilibrate with 10% EtOAc in Hexanes.

  • Step 3: Elution Gradient. Load the dry powder. Run a gradient from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes.

  • Step 4: Fraction Collection. Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure (bath temp < 35°C to prevent thermal degradation of the aryl iodide).

Troubleshooting & FAQs

Q: Why is my compound "oiling out" (forming a viscous liquid) instead of crystallizing during Protocol A? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the temperature at which the compound saturates the solvent. Instead of forming a solid lattice, the compound separates as a liquid phase. Self-Validating Fix: Reheat the mixture until homogeneous. Add a small volume of a miscible solvent with higher solubilizing power (e.g., a few drops of EtOAc). Cool the flask much more slowly. When the solution reaches the cloud point, introduce a single pure "seed crystal" of the target compound. This provides a physical template, forcing the system into solid lattice formation rather than liquid separation.

Q: I am observing multiple spots on my TLC during chromatography. How do I identify the target mono-methylated product from the unmethylated and dimethylated byproducts? A: This is a classic separation of N-alkylation regioisomers. You can identify them based on their hydrogen-bonding capacity:

  • 1,3-Dimethylated byproduct (Fastest Eluting): Lacks any N-H hydrogen bond donors. It is highly lipophilic and will elute first.

  • 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (Target, Mid-Eluting): Contains one N-H bond donor, giving it moderate interaction with the silica stationary phase.

  • Unmethylated starting material (Slowest Eluting): Contains two N-H bond donors, resulting in the strongest retention on silica.

Q: I am losing mass during concentration, and LC-MS shows a peak at M-126. What is happening? A: A mass loss of ~126 Da indicates deiodination (loss of the iodine atom, replaced by a proton). Aryl iodides are susceptible to homolytic cleavage when exposed to intense UV light or excessive heat, especially in the presence of trace transition metals. Prevention: Wrap your reaction flasks and rotary evaporator receiving flasks in aluminum foil. Keep the water bath temperature strictly below 40°C during solvent removal, and use plastic or ceramic spatulas instead of metal ones when scraping the final product.

References

  • PubChem / National Center for Biotechnology Information. "4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - PubChemLite." PubChem Database. Available at: [Link] (Referenced via NextSDS chemical substance registry[1]).

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals (Fifth Edition)." Butterworth-Heinemann (Elsevier Science). Available at:[Link][5]

  • Vaidya, S. D., et al. (2017). "Synthesis and antimicrobial activity of some novel N-substituted benzimidazoles." European Journal of Chemistry. Available at:[Link][4]

Sources

minimizing impurities during N-alkylation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the N-alkylation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one.

This specific substrate presents a unique set of challenges: it is an ambident nucleophile subject to tautomeric equilibrium, it possesses a sterically demanding 4-iodo substituent, and the carbon-iodine bond is sensitive to degradation. Below, we break down the causality of common impurities and provide field-proven, self-validating protocols to achieve high purity and yield.

Reaction Pathways & Impurity Profiling

G SM 4-Iodo-1,3-dihydro- 2H-benzimidazol-2-one N1 N1-Alkylated (Desired) SM->N1 Optimized (Cs2CO3, DMF) N3 N3-Alkylated (Regioisomer) SM->N3 Sterically Hindered (Minor) O_Alk O-Alkylated (Ambident) SM->O_Alk Hard Electrophiles (Ag+ salts) Dehal Dehalogenated (Degradation) SM->Dehal Harsh Base Pd/Cu Traces DiAlk N1,N3-Dialkylated (Over-alkylated) N1->DiAlk Excess RX High Temp N3->DiAlk Excess RX

Reaction pathways and impurity formation during N-alkylation.

Troubleshooting Guide & FAQs

Q1: My reaction yields a mixture of N1 and N3 alkylated products. Why does this happen, and how can I selectively drive N1-alkylation? Causality: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the rapid tautomeric equilibrium of the (NH)-derivatives [3]. Both nitrogen atoms can act as nucleophiles. However, the bulky iodine atom at the C4 position creates significant steric hindrance around the adjacent N3 position. While standard N-alkylation typically favors the sterically less hindered isomer [2], the high reactivity of the deprotonated benzimidazolone can still force unwanted N3-alkylation if the ion pair is too tight or the base is poorly chosen [1]. Solution: Leverage the inherent steric bias of the 4-iodo group by using a bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (e.g., DMF). The large ionic radius of the Cs+ cation creates a "loose" solvent-separated ion pair, enhancing the overall nucleophilicity of the ring. Simultaneously, the 4-iodo group physically blocks the electrophile from approaching N3, funneling the reaction almost exclusively toward the less hindered N1 position.

Q2: I am detecting a significant amount of N1,N3-dialkylated impurity. How do I suppress over-alkylation? Causality: Once the first alkyl group is installed, the remaining NH proton becomes slightly more acidic, and the intermediate remains highly nucleophilic. N-alkylation, particularly with an excess of a reactive alkyl halide at elevated temperatures, rapidly leads to over-alkylation [1]. Solution: Strictly control your stoichiometry to 1.00 - 1.05 equivalents of the alkylating agent. Furthermore, implement a slow, dropwise addition of the electrophile to keep its instantaneous concentration low. If you are scaling up, transitioning from batch to continuous flow chemistry is highly recommended; the strict residence time control in flow reactors effectively halts the reaction before the sequential second alkylation can occur [5].

Q3: My LC-MS shows an impurity with the exact same mass as my desired product, but a different retention time. Could this be O-alkylation? Causality: Yes. Benzimidazol-2-ones are ambident nucleophiles. While N-alkylation is thermodynamically favored, O-alkylation occurs kinetically when using "hard" electrophiles (e.g., alkyl tosylates or mesylates) or oxophilic bases. For instance, silver salts ( Ag2​CO3​ ) coordinate strongly to the nitrogen atoms, leaving the oxygen free to attack the electrophile (following Pearson's Hard-Soft Acid-Base theory). Solution: High regioselectivity favoring N-alkylation over O-alkylation is observed when using primary alkyl halides (iodides or bromides) rather than sulfonates [4]. Avoid silver-based oxidants or bases entirely; stick to alkali metal carbonates.

Q4: I am observing a dehalogenated impurity where the 4-iodo group is lost. What causes this degradation? Causality: Aryl iodides are highly susceptible to oxidative addition by trace transition metals [6]. If your reaction flask, stir bar, or solvent contains trace palladium or copper from previous cross-coupling steps, the carbon-iodine bond will cleave. Additionally, extreme basic conditions at elevated temperatures (>80°C) can trigger base-mediated halogen-dance reactions or direct dehalogenation. Solution: Use strictly metal-free conditions. Acid-wash all glassware prior to the reaction and limit the reaction temperature to 25°C – 60°C.

Quantitative Data: Impact of Conditions on Impurity Profile

The following table summarizes how different parameter combinations affect the impurity profile during the N-alkylation of 4-iodo-1,3-dihydro-2H-benzimidazol-2-one with a standard primary alkyl halide (R-X).

BaseSolventElectrophileTemp (°C)N1:N3 RatioO-Alkylation (%)Dialkylation (%)
NaHTHFR-Br2580:20< 1%8.0%
K2​CO3​ DMFR-Br6088:12< 1%15.0%
Cs2​CO3​ DMF R-I 25 > 98:2 < 1% < 2.0%
Ag2​CO3​ TolueneR-OTs8050:5035.0%5.0%

Conclusion: The Cs2​CO3​ /DMF/R-I system at room temperature provides the optimal self-directing environment for high-purity N1-alkylation.

Self-Validating Experimental Protocol: Regioselective N1-Alkylation

This step-by-step methodology is designed to minimize all discussed impurities through kinetic control and visual self-validation checkpoints.

Step 1: Rigorous System Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry N2​ .

  • Causality: Trace moisture will quench the base, leaving unreacted starting material and requiring harsher conditions later, which promotes dehalogenation.

Step 2: Deprotonation

  • Add 4-iodo-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq, 10 mmol) and anhydrous Cs2​CO3​ (1.2 eq, 12 mmol) to the flask.

  • Add 20 mL of anhydrous DMF. Stir at room temperature (25°C) for 30 minutes.

  • Self-Validation Checkpoint: The mixture should transition from a cloudy suspension to a clear or slightly yellow homogeneous solution. This visual cue confirms the successful, quantitative formation of the benzimidazolide anion.

Step 3: Electrophile Addition

  • Dissolve the alkyl iodide (1.02 eq, 10.2 mmol) in 5 mL of anhydrous DMF.

  • Add this solution dropwise via a syringe pump over 60 minutes to the vigorously stirring reaction mixture.

  • Causality: Dropwise addition ensures the instantaneous concentration of the electrophile remains near zero, kinetically starving the pathway that leads to N1,N3-dialkylation.

Step 4: Reaction Monitoring

  • Stir for an additional 2 hours at room temperature.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water, and analyze via LC-MS. You should observe the disappearance of the starting material mass. If the dialkylation mass (+2R) exceeds 2% relative abundance, terminate the reaction immediately.

Step 5: Quench and Purification

  • Pour the reaction mixture into 100 mL of ice-cold distilled water.

  • Causality: The sudden shift in polarity crashes out the highly organic N1-alkylated product while keeping the DMF, unreacted Cs2​CO3​ , and any trace water-soluble impurities in the aqueous phase.

  • Filter the precipitate over a Büchner funnel, wash with cold water (3 x 20 mL), and dry under high vacuum.

References

  • Benchchem. "preventing side reactions during the protection of benzimidazole".
  • ACS Publications. "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer".
  • Benchchem. "Benzimidazole N-Methylation: A Technical Support Guide".
  • ACS Publications. "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes".
  • Università degli Studi di Milano-Bicocca. "Privileged scaffolds turning green(er) - flow chemistry approaches vs traditional challenges".
  • Organic Chemistry Portal. "Regioselective Synthesis of Benzimidazolones via Cascade C-N Coupling of Monosubstituted Ureas".

Technical Support Center: Scale-Up Production of 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process development and scale-up support center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and synthetic challenges encountered when scaling up the production of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one .

This specific benzimidazolone scaffold is a privileged building block, widely utilized in the synthesis of BCL6 inhibitors and targeted protein degraders (PROTACs)[1][2]. Transitioning its synthesis from the discovery bench to a pilot plant requires stringent control over regioselectivity, thermal management, and reagent safety.

Process Visualization & Workflow

To ensure a self-validating process, we must first map the logical flow of the synthesis. Direct methylation of the benzimidazolone core often yields an inseparable mixture of N1-methyl, N3-methyl, and N,N'-dimethyl byproducts. To enforce causality in our high yield, we utilize a temporary protecting group strategy.

ScaleUpWorkflow N1 1. Cyclization (CDI, Toluene, 80°C) N2 2. Boc Protection (Boc2O, DMAP) N1->N2 CO2 evolution N3 3. N-Methylation (Me2SO4, K2CO3, THF) N2->N3 Regioselective N4 4. Deprotection (MeOH, Heat) N3->N4 Alkylation N5 Target Compound Isolation & QC N4->N5 High purity

Synthetic workflow for 4-iodo-1-methyl-benzimidazol-2-one scale-up.

Step-by-Step Scale-Up Methodology (100g - 1kg Scale)

This protocol is designed as a self-validating system; each step contains physical or chemical cues that confirm the reaction is proceeding correctly.

Step 1: Urea Core Formation (Cyclization)

  • Procedure : Suspend 3-iodobenzene-1,2-diamine (1.0 eq) in anhydrous toluene. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise over 60 minutes at 40 °C. Ramp the temperature to 80 °C and stir for 2 hours.

  • Causality : CDI is chosen over phosgene or urea for scale-up due to its superior safety profile. The reaction is driven to completion by the irreversible release of carbon dioxide (CO2) and imidazole[3].

Step 2: Regioselective Protection

  • Procedure : Isolate the intermediate. React it with Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a catalytic amount of DMAP in Tetrahydrofuran (THF).

  • Causality : The massive steric bulk of the iodine atom at the 4-position physically blocks access to the adjacent N3 position. This naturally directs the Boc protecting group to predominantly shield the N3 position, leaving the N1 position open for subsequent alkylation.

Step 3: N-Methylation

  • Procedure : To the Boc-protected intermediate (1.0 eq) in THF, add finely milled, anhydrous Potassium Carbonate (K2CO3) (2.0 eq). Slowly dose Dimethyl Sulfate (Me2SO4) (4.0 eq) via an addition funnel while strictly maintaining the internal reactor temperature below 25 °C. Stir for 18 hours[4].

  • Causality : K2CO3 provides a mild basic environment that is strong enough to deprotonate the N1 position but weak enough to prevent the premature cleavage of the Boc group. Me2SO4 is used instead of Methyl Iodide (MeI) at scale to avoid the generation of highly volatile, toxic MeI vapors.

Step 4: Deprotection & Isolation

  • Procedure : Remove the THF solvent via rotary evaporation. Dissolve the resulting residue in Methanol (MeOH) and let it stand for 18 hours (or apply mild heat). Remove the methanol under vacuum, and triturate (grind) the residue with cold methanol to precipitate the target product[4].

  • Causality : Methanol acts as both a solvent and a mild solvolysis agent, effectively cleaving the Boc group without requiring harsh acidic conditions that might degrade the benzimidazolone core.

Troubleshooting & FAQs

Q: During the CDI cyclization step, we observe sudden pressure spikes in the reactor. How do we mitigate this? A: The reaction of diamines with CDI releases two equivalents of imidazole and one equivalent of CO2 gas[3]. At a multi-kilogram scale, rapid addition of CDI leads to uncontrollable, exothermic CO2 evolution. Solution : Implement a controlled, portion-wise dosing strategy of CDI at a lower temperature (40 °C) before ramping to the 80 °C cyclization temperature. Ensure your reactor's vent and scrubber systems are sized for peak off-gas rates.

Q: Our methylation step using Dimethyl Sulfate is stalling, and LC-MS shows unreacted starting material. Should we increase the temperature? A: No. Increasing the temperature beyond 30 °C in the presence of Me2SO4 and K2CO3 will lead to premature Boc deprotection, resulting in N,N'-dimethylation and ruining your regioselectivity[4]. Solution : The stall is likely due to poor mass transfer in the biphasic solid-liquid mixture. Increase the impeller agitation speed and ensure the K2CO3 is finely milled to maximize the reactive surface area.

Q: How do we safely quench the excess Dimethyl Sulfate at scale? A: Me2SO4 is a highly toxic, insidious alkylating agent. Never use water alone for quenching, as its hydrolysis is dangerously slow. Solution : Quench the reaction mixture by adding a 10% aqueous solution of ammonia or 1M NaOH. Stir vigorously for at least 2 to 3 hours at room temperature to fully destroy all unreacted Me2SO4 before attempting phase separation.

Q: Why is this specific halogenated scaffold so critical for drug development? A: The 1-methyl-benzimidazol-2-one core is a privileged pharmacophore that binds tightly to the BTB domain of the BCL6 transcriptional repressor[2]. The iodine atom at the 4-position acts as a highly reactive synthetic handle for downstream Buchwald-Hartwig or Suzuki cross-coupling reactions. This allows chemists to attach Cereblon (CRBN) binding moieties via various linkers, generating potent Ligand-Directed Degraders (LDDs)[1][5].

Analytical Validation & Quality Control

To guarantee the self-validating integrity of your scale-up, the isolated product must meet strict analytical thresholds before being used in downstream cross-coupling reactions.

Analytical MethodTarget Parameter / Expected ResultCausality / Significance
LC-MS (ESI+) m/z [M+H]+ ≈ 274.96Confirms the exact monoisotopic mass and successful mono-methylation[6].
1H NMR (DMSO-d6) Singlet near δ 3.3 ppm (3H)Validates the integration and presence of the N-CH3 group.
1H NMR (DMSO-d6) Broad singlet near δ 11.0 ppm (1H)Confirms the presence of the free N-H, proving successful Boc removal.
HPLC (UV 254 nm) > 98% Area Under Curve (AUC)Ensures the complete absence of N,N'-dimethyl or unmethylated impurities.
Process Yield > 85% over 4 stepsValidates the efficiency of the Boc-directed regioselectivity strategy[4].
References
  • PubChemLite: 4-iodo-1-methyl-2,3-dihydro-1h-1,3-benzodiazol-2-one. Université du Luxembourg.[Link]

  • Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. National Institutes of Health (PMC).[Link]

  • Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. ACS Publications.[Link]

Sources

Validation & Comparative

Optimizing and Validating HPLC Methods for 4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Benzimidazolones

Benzimidazolone derivatives, particularly halogenated scaffolds like 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, serve as critical synthetic intermediates in the development of highly selective sigma-2 (σ2) receptor radioligands for tumor imaging[1]. In pharmaceutical development, the purity of these intermediates directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

The primary analytical challenge lies in resolving the target compound from structurally similar byproducts—specifically, the des-iodo impurity and the 5-iodo positional isomer. Because these impurities can carry over into subsequent synthetic steps, the analytical method must be rigorously validated according to the latest International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose[2]. This guide objectively compares a traditional C18 HPLC method against an optimized Phenyl-Hexyl method, detailing the mechanistic causality behind the chromatographic choices and providing a self-validating experimental protocol.

Mechanistic Rationale: Why Traditional C18 Columns Fail

When developing a purity method for 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, many analysts default to a standard C18 stationary phase. However, experimental data shows that C18 columns often fail to resolve the 4-iodo product from its 5-iodo isomer.

The Causality: C18 columns separate analytes based almost exclusively on dispersive, hydrophobic interactions. The 4-iodo and 5-iodo isomers possess identical molecular weights, identical logP values, and nearly indistinguishable hydrophobic surface areas. Consequently, a C18 phase cannot differentiate the subtle spatial repositioning of the iodine atom on the aromatic ring, resulting in co-elution.

The Phenyl-Hexyl Advantage: To achieve baseline resolution, we must introduce orthogonal retention mechanisms. A Phenyl-Hexyl stationary phase contains a phenyl ring tethered to the silica surface via a six-carbon alkyl chain. This phase offers dual retention mechanisms: hydrophobic interactions (via the hexyl chain) and π−π interactions (via the phenyl ring). The iodine atom is highly polarizable and alters the local electron density of the benzimidazolone core. The Phenyl-Hexyl phase recognizes the subtle electronic differences between the ortho-like (4-position) and meta-like (5-position) iodine placements through π−π stacking and dipole-induced dipole interactions, selectively retarding one isomer over the other.

Comparative Performance Data

To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry for this specific application, we compared it directly against a standard C18 column using the same mobile phase gradient.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Optimized Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)
Retention Time: Des-iodo impurity 4.2 min4.5 min
Retention Time: 4-Iodo product 6.8 min7.2 min
Retention Time: 5-Iodo isomer 6.9 min7.8 min
Resolution ( Rs​ ) (4-Iodo vs 5-Iodo) 0.8 (Co-elution) 2.4 (Baseline separation)
Tailing Factor ( Tf​ ) (4-Iodo peak) 1.451.05

Data Interpretation: The Phenyl-Hexyl column successfully achieves a resolution ( Rs​ ) of 2.4, well above the ICH requirement of Rs​>1.5 for baseline separation, whereas the C18 column fails to resolve the critical isomer pair.

Workflow Visualization

HPLC_Validation_Workflow Start Compound Synthesis (4-Iodo-1-methyl-benzimidazolone) ColSelect Column Screening C18 vs. Phenyl-Hexyl Start->ColSelect MobPhase Mobile Phase Optimization (Gradient: H2O/ACN + 0.1% TFA) ColSelect->MobPhase Val ICH Q2(R2) Validation MobPhase->Val Spec Specificity (Isomer Resolution Rs > 2.0) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Prec Precision & Accuracy (%RSD ≤ 2.0%) Val->Prec Final Validated Purity Method Spec->Final Lin->Final Prec->Final

HPLC method development and ICH Q2(R2) validation workflow for purity analysis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . A System Suitability Test (SST) is embedded prior to every sample sequence. If the SST criteria are not met, the run automatically aborts, preventing the generation of invalid analytical data.

Phase 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade Water (0.1% TFA, v/v).

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% TFA, v/v).

    • Causality Note: TFA acts as an ion-pairing agent and pH buffer (pH ~2.0). It suppresses the ionization of residual silanols on the stationary phase, preventing secondary interactions that cause peak tailing for the nitrogen-containing benzimidazolone core.

Phase 2: Standard and Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in an 80:20 (v/v) ratio.

    • Causality Note: Matching the sample diluent closely to the initial mobile phase gradient conditions prevents the "solvent plug" effect, which would otherwise cause peak fronting or splitting upon injection.

  • Working Standard: Accurately weigh 10.0 mg of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one reference standard. Dissolve and dilute to 100 mL with diluent to achieve a final concentration of 100 µg/mL.

Phase 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. (Chosen because the conjugated benzimidazolone system exhibits strong π−π∗ transitions at this wavelength, maximizing sensitivity).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: 20% 60% B

    • 10–12 min: 60% 90% B

    • 12–15 min: 20% B (Re-equilibration)

Phase 4: System Suitability Test (SST) - The Self-Validating Mechanism

Before analyzing unknown batches, inject the Working Standard solution five times ( n=5 ). The system is only validated for use if it meets the following criteria:

  • Precision: %RSD of peak area ≤2.0% .

  • Peak Symmetry: Tailing factor ( Tf​ ) ≤1.5 .

  • Efficiency: Theoretical plates ( N ) ≥5000 .

  • Specificity: Resolution ( Rs​ ) between 4-iodo and 5-iodo isomers ≥2.0 (using a spiked resolution control standard).

ICH Q2(R2) Method Validation Summary

Following the optimization of the Phenyl-Hexyl method, a full validation was executed in strict accordance with ICH Q2(R2) guidelines[2]. The quantitative data is summarized below.

Table 2: ICH Q2(R2) Validation Parameters (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RT; Rs​>1.5 Rs​=2.4 (vs. 5-iodo isomer)Pass
Linearity ( R2 ) ≥0.999 (Range: 25% to 150% of target) 0.9998 Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass
Method Precision (%RSD) ≤2.0% ( n=6 preparations) 0.6% Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass

Conclusion

For the purity analysis of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, traditional C18 columns lack the orthogonal selectivity required to separate critical positional isomers. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase, analysts can achieve baseline resolution ( Rs​=2.4 ) of the 4-iodo and 5-iodo isomers. When coupled with the self-validating SST protocol outlined above, this method fully complies with ICH Q2(R2) guidelines, ensuring robust, accurate, and reproducible data for pharmaceutical development.

References

  • Wang, J., et al. "Novel 18F-Labeled Benzimidazolone-Based Radioligands as Highly Selective Sigma-2 Receptor Probes for Tumor Imaging." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." 2023.[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the spectroscopic validation of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a halogenated benzimidazolone with potential applications in medicinal chemistry.[1][2] By integrating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, we will not only confirm the identity of the target molecule but also identify potential impurities that may arise during synthesis.

The Importance of a Multi-faceted Spectroscopic Approach

Relying on a single analytical technique is often insufficient for the complete characterization of a novel compound. A multi-spectroscopic approach provides orthogonal data points, each offering unique insights into the molecular structure. This guide will demonstrate how to synthesize these data streams for a robust and reliable validation.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the recommended workflow for the spectroscopic validation of a synthesized compound like 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Caption: A typical workflow for the synthesis, purification, and spectroscopic validation of a target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. For 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, we expect to see distinct signals for the aromatic protons and the N-methyl protons.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-5, H-6, H-7)6.8 - 7.5m3HThe electron-withdrawing iodine and carbonyl group will influence the chemical shifts of the aromatic protons, leading to a complex multiplet.
N-CH₃~3.4s3HThe methyl group attached to the nitrogen is expected to appear as a singlet in this region.

Interpreting the Spectrum: A Comparative Approach

Potential Impurities and Their ¹H NMR Signatures

During the synthesis, several impurities could form, which would be detectable by ¹H NMR.[4]

  • Unreacted Starting Material (e.g., 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one): The absence of the iodine substituent would result in a more symmetrical aromatic pattern.

  • Positional Isomers (e.g., 5-iodo, 6-iodo, or 7-iodo isomers): Each isomer will exhibit a unique splitting pattern and chemical shifts for the aromatic protons.

  • Di-iodinated Products: The presence of two iodine atoms would lead to a further reduction in the number of aromatic proton signals and significant downfield shifts.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O~155The carbonyl carbon of the benzimidazolone ring typically appears in this region.
Aromatic (C-3a, C-7a)130 - 145These are the quaternary carbons of the fused rings.
Aromatic (C-5, C-6, C-7)110 - 130The chemical shifts of these carbons are influenced by the substituents on the ring.
Aromatic (C-4)80 - 100The carbon directly attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy-atom effect" of iodine, resulting in an upfield shift compared to other aromatic carbons.[5]
N-CH₃~28The N-methyl carbon signal is expected in this aliphatic region.

Causality Behind Expected Shifts: The introduction of a halogen atom significantly influences the electronic environment of the aromatic ring.[6] The heavy-atom effect of iodine on the directly attached carbon (C-4) is a key diagnostic feature to look for in the ¹³C NMR spectrum.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Amide)1680 - 1720A strong absorption band in this region is characteristic of the carbonyl group in the benzimidazolone ring.
C-N Stretch1250 - 1350Stretching vibrations of the C-N bonds within the heterocyclic ring.
C-H (Aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the aromatic ring.
C-H (Aliphatic)2850 - 3000Stretching vibrations of the C-H bonds of the N-methyl group.
C-I Stretch500 - 600The carbon-iodine stretching vibration is expected to appear in the fingerprint region and can be weak.

The presence of a strong carbonyl peak is a critical indicator of the benzimidazolone core. The exact position of this peak can provide subtle information about the electronic environment of the ring.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized compound and confirming its elemental composition, especially with high-resolution mass spectrometry (HRMS).

Expected Mass Spectrometric Data

IonExpected m/zRationale
[M]⁺274.97The molecular ion peak corresponding to the exact mass of C₈H₇IN₂O.
[M+H]⁺275.98The protonated molecular ion, commonly observed in techniques like ESI.

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed, unlike with chlorine or bromine. The presence of a single, strong molecular ion peak at the expected m/z is a powerful confirmation of the compound's identity.

Protocol for Spectroscopic Sample Preparation

For reliable and reproducible results, proper sample preparation is paramount.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.[7]

FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) FT-IR can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Logical Framework for Data Interpretation

The following diagram illustrates the logical process for interpreting the collective spectroscopic data to validate the structure of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Caption: A decision-making flowchart for the integrated spectroscopic validation of the target compound.

Conclusion

The spectroscopic validation of a synthesized compound like 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one requires a systematic and multi-faceted approach. By carefully acquiring and interpreting data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and comparing these with expected values derived from related structures, researchers can confidently confirm the identity and purity of their target molecule. This rigorous validation is an indispensable step in the advancement of drug discovery and development.

References

  • Kovalenko, P., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 27(22), 8031. [Link]

  • Kumar, S., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12531-12541. [Link]

  • Li, D. P., et al. (2011). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. Green Chemistry, 13(9), 2465-2470. [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from [Link]

  • Ghani, S., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of Molecular Structure, 1317, 138489. [Link]

  • Mavrova, A., et al. (2016). Synthesis of some novel benzimidazol-2-one derivatives. Science and Research, 3(2(6)), 13-16. [Link]

  • Pigments through the Ages. (n.d.). Benzimidazolone Yellow H4G: Spectroscopic Analysis. Retrieved from [Link]

Sources

comparing leaving group efficacy of 4-iodo vs 4-chloro benzimidazolone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals comparing the reactivity, mechanistic nuances, and practical applications of 4-iodo versus 4-chloro benzimidazolone derivatives in late-stage functionalization.

Introduction: The Benzimidazolone Scaffold in Drug Discovery

Benzimidazolones are privileged structural motifs widely distributed in biologically active molecules and pharmaceutical candidates[1]. In medicinal chemistry, the late-stage functionalization of these scaffolds—often via transition-metal-catalyzed cross-coupling—is critical for exploring structure-activity relationships (SAR), such as in the development of OGG1 inhibitors[2].

When designing synthetic routes, the choice of the leaving group at the 4-position (or 5-position) dictates the efficiency, required catalyst systems, and potential side reactions of the coupling process. While 4-iodo and 4-chloro benzimidazolones are both utilized, their behavior in palladium-catalyzed cross-coupling reactions diverges significantly due to fundamental differences in bond dissociation energies and coordination chemistry.

Mechanistic Causality: The Halogen Effect in Catalysis

The efficacy of a leaving group in transition-metal catalysis is primarily governed by the rate of oxidative addition and the subsequent behavior of the expelled halide anion.

  • Bond Dissociation Energy (BDE) & Oxidative Addition: The C–I bond in 4-iodo-benzimidazolone is significantly weaker (~65 kcal/mol) than the C–Cl bond (~96 kcal/mol). Consequently, oxidative addition of Pd(0) into the C–I bond is rapid and can often be achieved at room temperature with standard phosphine ligands. In contrast, 4-chloro derivatives require elevated temperatures and highly electron-rich, bulky ligands (e.g., XPhos, RuPhos) to overcome the high activation energy barrier of C–Cl cleavage.

  • The "Iodide Inhibition" Paradox: While 4-iodo derivatives excel in Suzuki-Miyaura couplings, they present a unique challenge in Buchwald-Hartwig aminations. The expelled iodide anion can bridge two palladium centers, forming stable, off-cycle [Pd(Ar)(μ-I)]2​ dimers. This phenomenon severely inhibits the catalytic cycle[3]. Therefore, while 4-iodo-benzimidazolone activates faster, it requires specific solvent systems (to precipitate the iodide salt) or specialized ligands to prevent catalyst poisoning. 4-Chloro derivatives do not suffer from this specific dimerization issue, making them sometimes more reliable for C–N coupling if the initial oxidative addition barrier can be overcome.

  • Competing Dehalogenation: In highly electron-rich heteroaromatics, iodinated substrates are more susceptible to undesired proto-dehalogenation side reactions during Suzuki-Miyaura coupling compared to their chlorinated counterparts[4].

Pathway Substrate 4-Halo-Benzimidazolone (X = I or Cl) OxAdd_I Rapid Oxidative Addition (C-I BDE: ~65 kcal/mol) Substrate->OxAdd_I X = I OxAdd_Cl Rate-Limiting Oxidative Addition (C-Cl BDE: ~96 kcal/mol) Substrate->OxAdd_Cl X = Cl Pd_Cat Pd(0) L_n Catalyst Pd_Cat->OxAdd_I Pd_Cat->OxAdd_Cl Pd_Complex_I [L_n Pd(II)(Ar) I] Fast Transmetalation (Suzuki) Risk: Iodide Dimerization (Buchwald) OxAdd_I->Pd_Complex_I Pd_Complex_Cl [L_n Pd(II)(Ar) Cl] Stable Monomer Requires Highly Active Ligands OxAdd_Cl->Pd_Complex_Cl

Mechanistic divergence of 4-iodo vs. 4-chloro benzimidazolones in Pd-catalyzed cross-coupling.

Quantitative Performance Profile

The following table summarizes the comparative efficacy of 4-iodo vs. 4-chloro benzimidazolone under standardized cross-coupling conditions, highlighting the practical trade-offs between reactivity and catalyst stability.

SubstrateReaction TypeOptimal Catalyst SystemTemp (°C)Time (h)Typical YieldPrimary Limitation / Observation
4-Iodo Suzuki-Miyaura (C–C)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O60 - 802 - 4>90%Susceptible to proto-dehalogenation side reactions.
4-Chloro Suzuki-Miyaura (C–C)Pd(OAc)₂, XPhos, K₃PO₄, Toluene100 - 11012 - 1875 - 85%Requires elevated temperatures and designer biaryl ligands.
4-Iodo Buchwald-Hartwig (C–N)Pd₂(dba)₃, BrettPhos, NaOtBu804 - 680 - 88%Iodide-induced catalyst inhibition; requires specific solvents[3].
4-Chloro Buchwald-Hartwig (C–N)Pd₂(dba)₃, RuPhos, Cs₂CO₃11016 - 2482 - 90%High activation energy; slower overall reaction kinetics.

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively compare the leaving group efficacy, a parallel kinetic screening protocol must be employed. This methodology is designed as a self-validating system : it incorporates internal standards and specific quench protocols to definitively distinguish between catalyst stalling and substrate degradation.

Step-by-Step Methodology:

  • Preparation of the Master Mix (Glovebox):

    • Action: In a strictly anhydrous environment, prepare two separate master mixes containing the nucleophile (e.g., phenylboronic acid, 1.5 eq), base (K₃PO₄, 2.0 eq), and 1,3,5-trimethoxybenzene (0.5 eq) in anhydrous 1,4-dioxane.

    • Causality: 1,3,5-trimethoxybenzene serves as an inert internal standard. Adding it before the reaction ensures that any subsequent loss of mass balance observed via UPLC-MS can be confidently attributed to side reactions (like dehalogenation) rather than analytical variance.

  • Substrate Dosing:

    • Action: Dose 4-iodo-benzimidazolone (1.0 eq) into Mix A, and 4-chloro-benzimidazolone (1.0 eq) into Mix B.

  • Catalyst Initiation:

    • Action: Add a pre-activated palladium stock solution (e.g., 2 mol% Pd(OAc)₂ / 4 mol% XPhos) to both vessels simultaneously and heat to 80°C.

  • Time-Course Sampling & Arrest:

    • Action: Withdraw 20 µL aliquots at 15, 30, 60, 120, and 240 minutes. Immediately discharge each aliquot into a vial containing 500 µL of acetonitrile spiked with a thiol-functionalized resin (e.g., QuadraPure™ MPA).

    • Causality: The thiol resin instantly scavenges the palladium, arresting the catalytic cycle. This ensures the UPLC-MS snapshot accurately reflects the exact kinetic state of the reaction at the moment of sampling, preventing artificially inflated yields during the queue time in the autosampler.

  • UPLC-MS Analysis:

    • Action: Quantify the ratio of product to internal standard, and remaining starting material to internal standard.

Protocol Prep 1. Reagent Prep Add Internal Std Dose 2. Parallel Dosing Iodo vs Chloro Prep->Dose React 3. Catalysis Time-Course Sampling Dose->React Quench 4. Quench & Filter Arrest Pd Activity React->Quench Analyze 5. UPLC-MS/NMR Validate Mass Balance Quench->Analyze

Self-validating high-throughput workflow for kinetic profiling of leaving group efficacy.

Strategic Recommendations

  • Prioritize 4-Iodo-Benzimidazolone during the early discovery phase where rapid library generation is required. Its low barrier to oxidative addition allows for milder reaction conditions, which is crucial when coupling partners contain thermally sensitive functional groups.

  • Prioritize 4-Chloro-Benzimidazolone during process scale-up or when performing extensive C–N aminations where iodide-induced catalyst poisoning results in unacceptable precious metal catalyst loadings. The 4-chloro derivative, while requiring harsher initial conditions, often provides a cleaner impurity profile and avoids the formation of inactive Pd-dimers.

References

  • Source: National Institutes of Health (NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase Source: ChemRxiv URL

Sources

Safety Operating Guide

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical misunderstanding in the laboratory handling of halogenated heterocycles. When working with complex molecules like 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one , standard organic waste disposal protocols are insufficient.

Because this compound contains a covalently bound iodine atom, it fundamentally alters the molecule's environmental persistence, aquatic toxicity, and thermal degradation profile. This guide provides the authoritative, step-by-step operational framework required to safely manage and dispose of this specific chemical, ensuring absolute regulatory compliance and laboratory safety.

The Causality of the Hazard: Covalent vs. Elemental Iodine

A common operational failure in drug development labs is attempting to "neutralize" iodinated heterocyclic waste using reductive agents like sodium thiosulfate. It is critical to understand the mechanistic difference: while sodium thiosulfate effectively reduces reactive elemental iodine ( I2​ ) to non-hazardous iodide ions ( I− )[1], it cannot break the stable covalent carbon-iodine bond present in the benzimidazolone ring of this compound.

Chemical neutralization is ineffective here. The EPA mandates that any organic compound containing a carbon-halogen bond must be classified as a halogenated organic compound[2]. Because low-temperature burning of halogens can generate highly toxic byproducts (such as dioxins), this waste must be segregated and destroyed via regulated high-temperature incineration[3],[4].

Chemical & Hazard Profile

To handle this material safely, you must design your workflows around its specific hazard codes. According to , this compound presents multiple acute risks[5].

Property / Hazard CategoryData / ClassificationOperational Implication for Disposal
Chemical Class Halogenated HeterocycleCannot be neutralized chemically; requires high-temperature incineration[4],[6].
Acute Toxicity H302, H312, H332Waste handling requires complete PPE (nitrile gloves, lab coat, safety goggles)[5].
Irritation / STOT H315, H319, H336Do not leave waste containers open; volatile solvent mixtures can cause dizziness[5].
Environmental Risk High aquatic toxicityAbsolute prohibition on drain disposal; must be strictly segregated from aqueous waste[7].

The "Mixture Rule" for Liquid Waste

In drug discovery, 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is rarely disposed of as a pure powder; it is typically dissolved in solvents (e.g., DMSO, Methanol, or DCM) during synthesis or HPLC analysis.

The Golden Rule of Segregation: If you dissolve even 1 milligram of this iodinated compound into 1 Liter of a non-halogenated solvent (like Methanol), the entire 1 Liter volume must now be classified and disposed of as Halogenated Organic Waste[3],[8]. Mixing halogenated solutes into non-halogenated waste carboys is a severe regulatory violation that drastically increases disposal costs and facility risks.

HalogenatedWasteWorkflow Start Waste Generation: 4-iodo-1-methyl-2,3-dihydro- 1H-1,3-benzodiazol-2-one State Determine Waste State Start->State Solid Solid Powder & Contaminated Labware State->Solid Liquid Liquid Solutions (Reaction/Effluent) State->Liquid SolidPrep Seal in Rigid Container or Double-Bag Solid->SolidPrep SolventType Base Solvent Type? Liquid->SolventType TagHal Label: Halogenated Waste (Contains Iodine, Toxic) SolidPrep->TagHal Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventType->NonHalogenated CombineHal Collect in Dedicated 'Halogenated Organic' Carboy Halogenated->CombineHal Rule MIXTURE RULE: Iodine solute makes the entire mixture Halogenated NonHalogenated->Rule Rule->CombineHal CombineHal->TagHal Incineration High-Temperature Incineration (EPA-Approved Facility) TagHal->Incineration

Workflow for the segregation and disposal of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Step-by-Step Disposal Methodologies

To ensure trustworthiness, every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm it was executed correctly before moving to the next step.

Protocol A: Solid Waste Management (Powders & Consumables)

This protocol applies to pure chemical powder, empty reagent vials, contaminated weigh boats, and spatulas.

  • Primary Containment: Collect all solid waste into a rigid, puncture-resistant container (e.g., a high-density polyethylene jar). If a rigid container is unavailable, double-bag the waste using transparent, sealable polyethylene bags.

  • Self-Validation Check: Invert the sealed primary container or bag. If any particulate matter escapes or the seal yields, the primary container is compromised and must be placed into a new, larger secondary container immediately.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly write: "Halogenated Organic Solid Waste - Contains Covalently Bound Iodine (4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one)."

  • Storage & Transfer: Store in a designated solid hazardous waste satellite accumulation area, strictly isolated from strong oxidizers or inorganic acids. Transfer to your Environmental Health & Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste Management (Reaction Mixtures & Effluents)

This protocol applies to mother liquors, HPLC effluents, and extraction solvents containing the compound.

  • Volume & Capacity Check: Locate the green-labeled (or institutionally designated) "Halogenated Organic Waste" carboy[3]. Self-Validation Check: Visually inspect the carboy. Liquid waste containers must never be filled beyond 75% capacity to allow for vapor expansion and prevent pressure-induced ruptures[8]. If it is >75% full, cap it and requisition a new carboy.

  • Chemical Compatibility Verification: Ensure the waste you are adding does not contain incompatible materials (e.g., do not mix this organic waste with aqueous heavy metals or strong inorganic bases)[3].

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to slowly pour the liquid waste into the halogenated carboy.

  • Documentation (Critical): Update the composite waste log attached to the carboy. Write the exact mass/volume ratio of the iodinated compound and the carrier solvents[3]. Self-Validation Check: The sum of the logged volumes on the sheet must logically match the visual liquid level indicator on the carboy.

References

  • NextSDS. "4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - Chemical Substance Information." NextSDS Database. URL: [Link]

  • Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications. URL: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." URL: [Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." URL: [Link]

  • University of Otago. "Laboratory Chemical Waste Disposal Guidelines." URL: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." URL: [Link]

Sources

Personal protective equipment for handling 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 2733355-41-2) is a highly valuable, halogenated heterocyclic building block[1]. Its reactive C–I bond makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in drug discovery.

However, the very features that make it synthetically useful—its lipophilicity and reactivity—dictate stringent handling protocols. The iodine substitution significantly increases the molecule's ability to permeate lipid bilayers if dissolved in carrier solvents like DMSO or DMF, transforming a localized powder hazard into a systemic dermal risk[2].

The following guide provides a self-validating, causality-driven operational framework for researchers handling this compound.

I. Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance.

PropertyValueOperational Implication
Chemical Formula C8H7IN2O[3]Halogenated organic; requires specific halogenated waste streams to prevent environmental contamination.
Monoisotopic Mass 273.9603 Da[3]Relatively heavy small molecule; powders may settle quickly but fine particulates still pose an inhalation risk.
Solubility Profile High in DMF, DMSO, DCMCritical Risk: Dissolution in these solvents acts as a penetration enhancer, carrying the compound rapidly through standard nitrile gloves[2].
Reactivity Light-sensitive C–I bondMay slowly degrade under ambient light to release trace iodine (I2) or iodide species, requiring amber glassware and cool storage.

II. Tiered Personal Protective Equipment (PPE) Protocol

Do not rely on a "one size fits all" approach to PPE. The required protection scales with the physical state of the chemical and the operational volume[4].

Operational PhaseHand ProtectionEye/Face ProtectionRespiratory & ContainmentCausality & Rationale
Analytical Scale (<100 mg, Solid) Standard Nitrile (4-5 mil)Safety glasses with side shieldsChemical Fume HoodSolid powders cannot easily permeate intact nitrile. The primary risk is mechanical transfer to the eyes or inhalation of dust.
Preparative Scale (>1 g, Solid) Double-gloved Nitrile (8 mil total)Chemical splash gogglesFume Hood + N95/P100 mask if weighing outside hoodIncreased mass increases the probability of aerosolization during transfer. Double gloving prevents micro-tears from exposing skin.
Solution Handling (in DMSO/DMF/DCM) Inner: NitrileOuter: Butyl Rubber or Laminated (Silver Shield)Chemical splash goggles + Face shieldChemical Fume Hood (Sash lowered to 18")Causality: Carrier solvents like DCM or DMSO rapidly degrade nitrile (breakthrough < 5 mins). Butyl rubber provides the necessary chemical resistance against the solvent vehicle[2].

III. Operational Workflow & Containment

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Preparation and Weighing
  • Verify Primary Containment: Turn on the chemical fume hood.

    • Validation: Check the digital flow monitor. It must read ≥100 feet per minute (fpm). If no monitor is present, tape a tissue strip to the bottom of the sash; it must pull inward at a steady ~45-degree angle[5].

  • Static Mitigation: Halogenated powders often carry static charges, causing them to "jump" from spatulas, leading to contamination.

    • Action: Use an anti-static gun (Zerostat) on the weighing boat and use grounded, stainless-steel spatulas.

  • Transfer: Weigh the 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one inside the hood. Cap the source bottle immediately to prevent photolytic degradation of the C–I bond.

Phase 2: Reaction Execution (Cross-Coupling Setup)
  • Inert Atmosphere: Because palladium-catalyzed reactions utilizing this intermediate are oxygen-sensitive, set up the reaction in a Schlenk flask or septum-sealed vial.

  • Solvent Addition: Add carrier solvents (e.g., DMF, Dioxane) via syringe.

    • Validation: Ensure the syringe needle is locked (Luer-Lok) to prevent solvent blowout, which would aerosolize the dissolved iodinated intermediate.

  • Heating: Use an aluminum heating block rather than an oil bath.

    • Causality: Oil baths pose a severe fire and splatter hazard if water condenses in them, which could disperse the toxic reaction mixture across the hood.

Phase 3: Quenching and Workup
  • Aqueous Quench: Quench the reaction slowly with water or brine.

  • Liquid-Liquid Extraction: When extracting with Dichloromethane (DCM) or Ethyl Acetate, ensure you are wearing your outer Butyl Rubber gloves.

    • Validation: Inspect gloves for swelling or discoloration every 10 minutes. If observed, immediately remove, wash hands, and don new gloves.

IV. Spill Response & Chemical Disposal

Improper disposal of halogenated benzimidazolones can lead to regulatory violations and environmental toxicity.

Solid Spill Protocol:

  • Do not sweep dry powder, as this aerosolizes the chemical.

  • Mist the powder lightly with a compatible solvent (e.g., isopropanol) to bind the dust.

  • Wipe up with absorbent pads and place them in a solid hazardous waste container.

Liquid Spill Protocol (Dissolved Intermediate):

  • Cover the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Causality: Do not use combustible materials like paper towels for large solvent spills, as the high surface area accelerates solvent evaporation and increases inhalation risk.

Waste Segregation:

  • Halogenated Waste Stream: All organic layers containing 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one must be strictly segregated into the Halogenated Organic Waste carboy.

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone) can cause exothermic reactions or complicate incineration processes at the disposal facility, leading to the release of toxic dioxins[6].

V. Mechanistic Workflow Diagram

The following diagram illustrates the critical path for handling this halogenated intermediate, emphasizing the transition of risk from solid-state to solution-state.

G A Risk Assessment & PPE Donning B Primary Containment (Fume Hood >100 fpm) A->B C Weighing & Transfer (Solid State: Nitrile Gloves) B->C D Reaction Execution (Closed System / Inert Gas) C->D E Workup & Extraction (Solution State: Butyl Gloves) D->E F Waste Segregation (Halogenated Stream) E->F

Workflow for the safe handling and processing of halogenated benzimidazolones.

VI. References

  • NextSDS. "4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - Chemical Substance Information." NextSDS Database.[1] URL:

  • PubChemLite. "4-iodo-1-methyl-2,3-dihydro-1h-1,3-benzodiazol-2-one (C8H7IN2O)." Université du Luxembourg.[3] URL:

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[6],[4] URL:

  • National Research Council (US). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH.[2] URL:

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor.[5] URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.